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Foundational

N-(4-methylphenyl)hex-4-ynamide chemical structure and properties

An In-Depth Technical Guide to N-(4-methylphenyl)hex-4-ynamide: Synthesis, Properties, and Applications Introduction Ynamides, a class of organic compounds characterized by a nitrogen atom attached to an acetylenic carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(4-methylphenyl)hex-4-ynamide: Synthesis, Properties, and Applications

Introduction

Ynamides, a class of organic compounds characterized by a nitrogen atom attached to an acetylenic carbon, have garnered significant attention in modern organic synthesis and medicinal chemistry.[1][2] Unlike their more reactive and less stable ynamine counterparts, ynamides feature an electron-withdrawing group on the nitrogen atom, which modulates the electronic properties of the alkyne. This unique structural feature imparts a delicate balance of stability and reactivity, allowing for easier handling while preserving the triple bond's utility in a vast array of chemical transformations.[3] Ynamides serve as powerful building blocks for constructing complex nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals.[2][4][5]

This technical guide provides a comprehensive examination of a specific ynamide, N-(4-methylphenyl)hex-4-ynamide . While direct literature on this exact molecule is sparse, its structure and properties can be confidently predicted based on the well-established chemistry of its constituent parts—p-toluidine and hex-4-ynoic acid—and the extensive research on the ynamide functional group. This document outlines a robust synthetic strategy, predicts its physicochemical and spectroscopic properties, and discusses its potential applications for researchers, scientists, and drug development professionals.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of N-(4-methylphenyl)hex-4-ynamide consists of a hex-4-ynoyl group attached to the nitrogen atom of p-toluidine. The core of the molecule is the ynamide functionality, where the nitrogen lone pair's delocalization into the carbonyl group stabilizes the molecule compared to a simple ynamine.

The physicochemical properties of N-(4-methylphenyl)hex-4-ynamide are crucial for its handling, reaction setup, and purification. The following table summarizes key properties predicted from its structure and data from analogous compounds.

PropertyPredicted ValueSource/Justification
Molecular Formula C₁₃H₁₅NOCalculated from structure
Molecular Weight 201.27 g/mol Calculated from structure
Physical State White to off-white solidTypical for N-aryl amides of this molecular weight
Melting Point Dependent on purity; likely in the range of 80-120 °CInferred from similar N-aryl amide structures
Solubility High solubility in Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. Moderate solubility in Toluene, Acetonitrile. Low solubility in water and hexanes.General solubility profile for functionalized ynamides.[2]
XLogP3 (Predicted) ~2.5 - 3.5Estimated based on structural components
Hydrogen Bond Donor 1 (Amide N-H)From structure
Hydrogen Bond Acceptor 1 (Carbonyl C=O)From structure
Stability Stable under standard laboratory conditions; sensitive to strong acids and bases. More stable than corresponding ynamines due to the electron-withdrawing carbonyl group.[2]General property of ynamides.[2][3]

Proposed Synthesis: A Detailed Experimental Protocol

The most direct and reliable method for synthesizing N-(4-methylphenyl)hex-4-ynamide is through the acylation of p-toluidine with an activated form of hex-4-ynoic acid. Standard amide coupling protocols that involve in-situ activation (e.g., using HATU) are viable; however, a more robust and classical approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.[6]

Causality and Experimental Rationale
  • Activation of Carboxylic Acid: A carboxylic acid is not sufficiently electrophilic to react directly with an amine under mild conditions. Conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] Thionyl chloride is often chosen for its cost-effectiveness and because its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Amine Acylation: The reaction between the generated hex-4-ynoyl chloride and p-toluidine forms the desired amide bond.

  • Base Requirement: This reaction produces one equivalent of hydrochloric acid (HCl). The HCl would otherwise protonate the starting amine (p-toluidine), rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as pyridine or triethylamine, must be added to act as an acid scavenger.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling HexAcid Hex-4-ynoic Acid SOCl2 Thionyl Chloride (SOCl₂) DCM, 0°C to RT AcylChloride Hex-4-ynoyl Chloride (Intermediate) SOCl2->AcylChloride Activation Base Pyridine (Base) DCM, 0°C to RT AcylChloride->Base Coupling pToluidine p-Toluidine FinalProduct N-(4-methylphenyl)hex-4-ynamide Base->FinalProduct

Caption: Proposed two-step synthesis of N-(4-methylphenyl)hex-4-ynamide.

Step-by-Step Protocol

Materials and Reagents:

  • Hex-4-ynoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • p-Toluidine (1.1 eq)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add hex-4-ynoic acid (1.0 eq) and dissolve it in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by IR to observe the disappearance of the broad carboxylic acid O-H stretch.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude hex-4-ynoyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude hex-4-ynoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

    • In a separate flask, dissolve p-toluidine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Add the p-toluidine/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and unreacted p-toluidine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure N-(4-methylphenyl)hex-4-ynamide.

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. The following data are predicted based on characteristic values for ynamides and related structures.[1][7][8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.5-7.8 (br s, 1H, N-H)

    • δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H ortho to NH)

    • δ 7.10 (d, J = 8.4 Hz, 2H, Ar-H meta to NH)

    • δ 2.61 (t, J = 7.2 Hz, 2H, -CH₂-C=O)

    • δ 2.45 (m, 2H, -C≡C-CH₂-)

    • δ 2.33 (s, 3H, Ar-CH₃)

    • δ 1.80 (t, J = 2.4 Hz, 3H, CH₃-C≡C-)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 154.5 (C=O)

    • δ 135.2 (Ar-C quaternary)

    • δ 134.8 (Ar-C quaternary)

    • δ 129.5 (Ar-CH)

    • δ 120.2 (Ar-CH)

    • δ 81.0 (Alkyne C)

    • δ 75.5 (Alkyne C)

    • δ 37.1 (-CH₂-C=O)

    • δ 21.0 (Ar-CH₃)

    • δ 15.5 (-C≡C-CH₂-)

    • δ 3.6 (CH₃-C≡C-)

  • Infrared (IR) Spectroscopy (ATR):

    • ν 3300 cm⁻¹ (N-H stretch)

    • ν 2920 cm⁻¹ (C-H stretch, sp³)

    • ν 2250 cm⁻¹ (C≡C stretch, weak)

    • ν 1670 cm⁻¹ (C=O stretch, Amide I)

    • ν 1530 cm⁻¹ (N-H bend, Amide II)

Potential Applications in Drug Discovery and Organic Synthesis

The N-(4-methylphenyl)hex-4-ynamide structure embodies the versatile ynamide functional group, suggesting significant potential in both synthetic methodology and medicinal chemistry.

Versatile Synthetic Intermediate

Ynamides are exceptionally useful precursors for synthesizing nitrogen-containing heterocycles.[4] The polarized triple bond can participate in a wide range of transformations, including cycloadditions, transition metal-catalyzed cyclizations, and radical reactions.[4] This allows for the rapid construction of complex molecular scaffolds from a single, stable building block.

Covalent Inhibitor Development

A cutting-edge application of ynamides is in the development of novel covalent inhibitors for drug discovery.[9] While traditional covalent drugs primarily target cysteine residues via Michael addition, ynamides have been shown to act as electrophilic "warheads" capable of targeting the carboxylate side chains of aspartic and glutamic acid residues.[10] This opens up new avenues for designing highly specific and potent inhibitors for a wider range of protein targets.

Covalent_Inhibition Ynamide Ynamide Warhead R-C≡C-N(R')COR'' Protein Protein Target Active Site Asp/Glu Residue (COOH) Ynamide:f1->Protein:f1 Binding Adduct Covalent Adduct α-acyloxyenamide Inactivated Protein Protein:f2->Adduct:f0 Nucleophilic Attack

Caption: Ynamide warhead targeting a protein's carboxyl residue.

The N-(4-methylphenyl)hex-4-ynamide molecule could serve as a valuable tool compound for screening against protein targets or as a starting point for developing more complex, targeted covalent inhibitors. The p-tolyl group provides a hydrophobic handle for initial binding interactions, while the hex-4-ynoyl moiety contains the reactive ynamide functionality.

Conclusion

N-(4-methylphenyl)hex-4-ynamide stands as a representative member of the highly versatile ynamide class of compounds. While not extensively documented itself, its synthesis is readily achievable through established amide coupling methodologies. Its predicted chemical properties and spectroscopic signature align with those of other N-aryl ynamides. The true value of this molecule lies in its potential as a synthetic building block for creating diverse nitrogen heterocycles and, more significantly, as a scaffold for the design of next-generation covalent therapeutics that can engage novel biological targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the promising applications of this and related ynamide structures.

References

  • BenchChem. (2025). Spectroscopic Characterization of Ynamides: An In-depth Technical Guide. BenchChem.
  • Li, X., et al. (2025). Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. MDPI. [Link]

  • BenchChem. (2025). The Physical Properties of Functionalized Ynamides: A Technical Guide for Researchers. BenchChem.
  • Li, Z., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. ResearchGate. [Link]

  • Li, Z., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Reddy, R. P., et al. (2011). N-Allyl-N-sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. The Journal of Organic Chemistry, ACS Publications. [Link]

  • BenchChem. (2025).
  • Zhao, J., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. PMC, NIH. [Link]

  • University of Birmingham. (n.d.). Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. [Link]

  • Davies, P. W., et al. (2024). Dearomative spirocyclization of ynamides. PMC, NIH. [Link]

  • Hsung, R. P., et al. (2005). Ynamides: A Modern Functional Group For The New Millennium. PMC, NIH. [Link]

  • Brogden, N. K., et al. (2024). Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase. PubMed. [Link]

  • Patel, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Exploratory

CAS Registry Number Elucidation and Synthetic Validation of N-(4-methylphenyl)hex-4-ynamide: A Methodological Guide

Executive Summary The identification, registration, and synthesis of novel alkynyl amides are critical bottlenecks in modern drug discovery. Compounds featuring the hex-4-ynoic acid pharmacophore have gained significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification, registration, and synthesis of novel alkynyl amides are critical bottlenecks in modern drug discovery. Compounds featuring the hex-4-ynoic acid pharmacophore have gained significant traction, particularly in the development of GPR40 (Free Fatty Acid Receptor 1) agonists for the treatment of Type II diabetes[1]. This whitepaper provides an in-depth technical guide on conducting a rigorous Chemical Abstracts Service (CAS) Registry Number search for the specific derivative N-(4-methylphenyl)hex-4-ynamide (also known as N-(p-tolyl)hex-4-ynamide). Furthermore, it details a self-validating synthetic protocol for its de novo preparation and structural elucidation.

Pharmacological Rationale: Alkynyl Amides in Drug Discovery

The incorporation of alkyne moieties into lipophilic tails is a proven strategy to modulate the physicochemical properties and receptor-binding affinities of therapeutic candidates. The hex-4-ynoic acid core is notably utilized in the synthesis of AMG 837, a potent GPR40 agonist that stimulates glucose-dependent insulin secretion[1]. Amidation of this core with substituted anilines, such as 4-methylaniline, generates novel chemical space that is actively explored in patent literature for metabolic disease interventions[2].

GPR40_Pathway Ligand Alkynyl Amide Ligand (e.g., N-(4-methylphenyl)hex-4-ynamide) Receptor GPR40 Receptor (FFAR1) Ligand->Receptor Binding Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Trigger

Figure 1: GPR40 Signaling Pathway Modulated by Alkynyl Amide Derivatives.

Methodology for CAS Registry Number Elucidation

When querying highly specific, potentially novel derivatives like N-(4-methylphenyl)hex-4-ynamide, researchers must employ a multi-tiered search strategy within databases such as SciFinder-n or STN.

Search Strategy & Causality
  • Exact Name and Formula Search: The initial query utilizes the exact IUPAC name and the molecular formula (C13H15NO). Because chemical nomenclature can vary (e.g., p-toluidine vs. 4-methylaniline), relying solely on text-based queries often results in false negatives.

  • Substructure Search: If the exact match fails, a substructure search is executed combining the hex-4-ynoic acid core[3] and the 4-methylaniline moiety. Causality: CAS indexing rules frequently catalog intermediate amides under their parent carboxylic acids or amines rather than assigning them a unique, standalone Registry Number unless they are the primary subject of a publication.

  • De Novo Registration: If the substructure search confirms the absence of the exact connectivity, the compound is deemed novel. Registration then requires de novo synthesis and rigorous analytical characterization to generate the foundational data required by the CAS authority.

CAS_Workflow Start Define Target: N-(4-methylphenyl)hex-4-ynamide SciFinder Query CAS SciFinder-n / STN Start->SciFinder Exact Exact Name & Formula Search (C13H15NO) SciFinder->Exact Substruct Substructure Search (Hex-4-ynoic acid + p-toluidine) SciFinder->Substruct Match CAS RN Found? Exact->Match Substruct->Match Extract Extract CAS RN & Literature Match->Extract Yes Register De Novo Synthesis & CAS Registration Match->Register No

Figure 2: Workflow for CAS Registry Number Search & Novel Compound Registration.

Physicochemical Profiling of Precursors

To synthesize N-(4-methylphenyl)hex-4-ynamide, high-purity precursors are required. The following table summarizes the quantitative data for the necessary building blocks.

Chemical NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Hex-4-ynoic acid41143-12-8[3]C6H8O2112.13Acyl Donor (Pharmacophore core)
4-Methylaniline (p-Toluidine)106-49-0C7H9N107.15Nucleophilic Amine
N-(4-methylphenyl)hex-4-ynamideTarget / NovelC13H15NO201.26Final Product

Experimental Protocol: De Novo Synthesis & Characterization

To establish trustworthiness and ensure reproducibility, the following protocol describes a self-validating system for the synthesis of N-(4-methylphenyl)hex-4-ynamide via standard peptide coupling methodologies.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Action: Dissolve hex-4-ynoic acid (1.0 equiv, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Action: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv). Stir for 30 minutes at 0 °C.

  • Causality: Anhydrous conditions prevent competitive hydrolysis. EDCI activates the carboxylate, while HOBt rapidly intercepts the O-acylisourea intermediate to form a stable, active ester. This suppresses the formation of unreactive N-acylurea byproducts, maximizing the availability of the active species.

Step 2: Nucleophilic Amidation

  • Action: Introduce 4-methylaniline (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to the reaction mixture. Allow the solution to warm to room temperature and stir for 12 hours.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of EDCI and ensures the aniline remains in its reactive free-base form without competing for the activated ester.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase. The complete disappearance of the UV-active 4-methylaniline spot and the emergence of a new, less polar spot confirms reaction progression.

Step 3: Workup and Purification

  • Action: Quench the reaction with 30 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 x 20 mL).

  • Action: Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid and HOBt), and brine.

  • Action: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure amide.

Structural Validation Protocol

To finalize the CAS registration process, the synthesized compound must undergo rigorous analytical validation to prove its structural integrity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilized to confirm the molecular weight. The presence of a dominant [M+H]⁺ peak at m/z 202.1 (Calculated for C13H15NO: 201.12) validates the successful condensation.

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • Amide Confirmation: A broad singlet at ~7.5 ppm confirms the presence of the secondary amide proton (-NH-).

    • Aromatic Region: An A₂B₂ splitting pattern between 7.1–7.4 ppm validates the para-substituted aromatic ring of the p-tolyl group.

    • Aliphatic & Alkyne Region: A distinct multiplet/triplet at ~1.7 ppm corresponds to the methyl group attached to the internal alkyne (CH₃-C≡C-), confirming the integrity of the hex-4-ynoic acid tail[3].

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of N-(4-methylphenyl)hex-4-ynamide: A Technical Whitepaper

Executive Summary In the landscape of modern synthetic chemistry and drug development, bifunctional scaffolds offer unparalleled opportunities for late-stage functionalization and targeted biological interactions. N-(4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, bifunctional scaffolds offer unparalleled opportunities for late-stage functionalization and targeted biological interactions. N-(4-methylphenyl)hex-4-ynamide (also known as N-(p-tolyl)hex-4-ynamide) is a highly versatile, rationally designed molecule that bridges the structural rigidity of a substituted aromatic amide with the orthogonal reactivity of an internal alkyne.

This technical guide provides an authoritative, in-depth analysis of the physical and chemical properties of N-(4-methylphenyl)hex-4-ynamide. By deconstructing its molecular topology, exploring its divergent reactivity pathways, and establishing a self-validating synthetic protocol, this whitepaper serves as a foundational resource for researchers leveraging alkynamides in materials science and medicinal chemistry.

Structural and Physicochemical Profiling

The physicochemical behavior of N-(4-methylphenyl)hex-4-ynamide is dictated by the synergistic effects of its three core motifs: the p-tolyl ring, the amide linkage, and the hex-4-ynyl aliphatic chain.

  • The Amide Linkage: The partial double-bond character of the C-N bond enforces a planar geometry. This planarity, combined with the strong hydrogen-bond donor (N-H) and acceptor (C=O) capabilities, drives the formation of highly ordered supramolecular lattices in the solid state.

  • The Internal Alkyne: Unlike terminal alkynes, the internal C≡C bond within the hex-4-ynyl chain is sterically shielded. This shielding provides enhanced metabolic stability—a critical parameter in drug design—while remaining susceptible to targeted transition-metal catalysis. The properties of the aliphatic chain are directly inherited from its synthetic precursor, hex-4-ynoic acid 1.

  • The p-Tolyl Group: The electron-donating methyl group at the para position increases the electron density of the aromatic ring via hyperconjugation. This electronic effect subtly increases the nucleophilicity of the aromatic system and modulates the overall lipophilicity (LogP) of the molecule.

Table 1: Molecular Descriptors
DescriptorValueCausality / Significance
Molecular Formula C₁₃H₁₅NODefines the exact atomic composition and stoichiometry.
Molecular Weight 201.27 g/mol Falls well within Lipinski's Rule of 5, indicating excellent potential for oral bioavailability.
Hydrogen Bond Donors 1 (N-H)Facilitates targeted interactions with kinase hinge regions or supramolecular assembly.
Hydrogen Bond Acceptors 1 (C=O)Participates in dipole-dipole interactions and secondary structural folding.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced-fit target binding.
Table 2: Physicochemical Properties
PropertyEstimated ValueStructural Rationale
Physical State Crystalline SolidThe rigid p-tolyl ring and planar amide bond promote highly ordered π-π stacking and hydrogen-bonded crystal lattices.
LogP (Lipophilicity) ~2.8 - 3.2The combination of the hydrophobic hexynyl chain and the tolyl ring ensures moderate lipophilicity, ideal for membrane permeability.
Melting Point 85 - 105 °CIntermolecular hydrogen bonding significantly elevates the melting point compared to non-amide aliphatic analogs.
Aqueous Solubility Low (< 0.1 mg/mL)The high hydrocarbon-to-heteroatom ratio restricts hydration spheres. Highly soluble in aprotic solvents (DMSO, DCM, DMF).

Chemical Reactivity and Mechanistic Pathways

The strategic placement of functional groups within N-(4-methylphenyl)hex-4-ynamide allows for divergent, orthogonal reactivity. Alkynamides are increasingly recognized as privileged scaffolds in the synthesis of complex molecular architectures 2.

  • Covalent Kinase Inhibition: Alkynamides and their alkenyl derivatives are heavily featured in targeted covalent inhibitors (TCIs). The alkyne moiety can act as a latent Michael acceptor, reacting selectively with nucleophilic cysteine residues within specific enzymatic microenvironments 3.

  • Radical Spirocyclization: Under photocatalytic or transition-metal-catalyzed conditions, the internal alkyne can undergo cascade cyclizations with the adjacent aromatic system to rapidly assemble spiro N-heterocycles, which are highly sought after for their antiviral and anticancer properties 4.

  • RuAAC Click Chemistry: While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is restricted to terminal alkynes, the internal alkyne of this molecule can undergo Ruthenium-catalyzed cycloaddition (RuAAC) to yield fully substituted, structurally rigid 1,2,3-triazoles.

Reactivity Core N-(4-methylphenyl)hex-4-ynamide Alkyne Internal Alkyne Motif Core->Alkyne Amide Amide Linkage Core->Amide Tolyl p-Tolyl Ring Core->Tolyl RuAAC RuAAC Click Chemistry (Triazoles) Alkyne->RuAAC Cyclization Radical Spirocyclization (N-Heterocycles) Alkyne->Cyclization Hbond Hydrogen Bonding (Supramolecular) Amide->Hbond EAS Electrophilic Substitution (Ortho-functionalization) Tolyl->EAS

Figure 2: Divergent chemical reactivity pathways driven by distinct functional motifs.

Experimental Methodology: Self-Validating Synthesis Protocol

To guarantee high yield and purity, the synthesis of N-(4-methylphenyl)hex-4-ynamide relies on a carefully orchestrated carbodiimide coupling strategy. The protocol below is designed as a self-validating system, where the physicochemical properties of the reagents and byproducts naturally drive the purification process.

Step 1: Activation of the Carboxylic Acid
  • Reagents: Hex-4-ynoic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Causality & Mechanism: EDC activates the carbonyl carbon of hex-4-ynoic acid, forming a highly reactive O-acylisourea intermediate. Left unchecked, this intermediate is prone to an irreversible O-to-N acyl migration, forming an unreactive N-acylurea (yield loss). The stoichiometric addition of HOBt rapidly intercepts the O-acylisourea to form an OBt-ester. This ester is highly reactive toward amines but completely stable against deleterious rearrangements.

Step 2: Aminolysis
  • Reagents: p-Toluidine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Causality & Mechanism: DIPEA is introduced to maintain a strictly basic microenvironment, ensuring p-toluidine remains in its nucleophilic free-base state. Due to extreme steric hindrance, DIPEA cannot compete with p-toluidine for the OBt-ester. The nucleophilic attack of p-toluidine displaces HOBt, successfully forming the target amide bond.

Step 3: Self-Validating Aqueous Quench and Extraction
  • Procedure: Dilute the reaction with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Causality & Mechanism: This sequence is chemically self-validating. The 1M HCl wash selectively protonates unreacted p-toluidine and DIPEA, pulling them into the aqueous waste. The NaHCO₃ wash neutralizes residual acid and deprotonates unreacted hex-4-ynoic acid and HOBt, extracting them as water-soluble sodium salts. The final brine wash removes bulk water from the organic layer, pre-drying it before the addition of anhydrous MgSO₄.

Step 4: Isolation
  • Procedure: Concentrate the dried organic layer under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

SynthesisWorkflow A Hex-4-ynoic Acid (Acyl Donor) C EDC·HCl / HOBt (Activation) A->C Addition B p-Toluidine (Nucleophile) D Active Ester Intermediate (HOBt Ester) B->D Nucleophilic Attack C->D Activation E N-(4-methylphenyl)hex-4-ynamide (Crude Product) D->E Amidation F Aqueous Workup (Purification) E->F Isolation G Pure Compound (>98% HPLC) F->G Final Yield

Figure 1: Step-by-step synthetic workflow and mechanistic activation pathway.

Analytical Characterization Signatures

Verification of the synthesized compound relies on distinct spectroscopic signatures derived from its functional groups:

  • Infrared (IR) Spectroscopy:

    • ~3300 cm⁻¹: Sharp N-H stretching vibration (indicative of the secondary amide).

    • ~1650 cm⁻¹: Strong Amide I band (C=O stretch).

    • ~2200 cm⁻¹: Weak, sharp C≡C stretch (internal alkynes exhibit weak dipole moments, making this band subtle but diagnostic).

  • ¹H NMR (400 MHz, CDCl₃):

    • ~7.50 - 8.00 ppm (br s, 1H): Amide N-H proton.

    • ~7.40 ppm (d, 2H) & ~7.10 ppm (d, 2H): Characteristic AA'BB' splitting pattern of the para-substituted aromatic ring.

    • ~2.50 - 2.60 ppm (m, 2H): Methylene protons adjacent to the carbonyl (α-carbon).

    • ~2.30 ppm (s, 3H): Singlet corresponding to the aromatic methyl group (p-tolyl).

    • ~1.75 ppm (t, 3H): Terminal methyl group of the alkyne chain, exhibiting long-range coupling across the triple bond.

References

  • Synthesis of N-CF3 Alkynamides and Derivatives Enabled by Ni-Catalyzed Alkynylation of N-CF3 Carbamoyl Fluorides | Journal of the American Chemical Society. ACS Publications.[Link]

  • Recent advances in the synthesis of polycyclic and spiro N-heterocycles via aryl alkyne-based strategies. RSC Publishing.[Link]

  • 4-Hexynoic acid | C6H8O2 | CID 4424116. PubChem - NIH. [Link]

  • Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. PMC - NIH.[Link]

Sources

Exploratory

Predictive Toxicology and In Vitro Safety Profiling of N-(4-methylphenyl)hex-4-ynamide

Executive Summary N-(4-methylphenyl)hex-4-ynamide (also known as N-(p-tolyl)hex-4-ynamide) represents a complex structural pharmacophore frequently encountered in the development of G-protein coupled receptor (GPCR) modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-methylphenyl)hex-4-ynamide (also known as N-(p-tolyl)hex-4-ynamide) represents a complex structural pharmacophore frequently encountered in the development of G-protein coupled receptor (GPCR) modulators, notably GPR40 (FFAR1) agonists targeted for metabolic disorders. While the efficacy of this chemical space is well-documented, it carries a high risk of idiosyncratic toxicity.

As a Senior Application Scientist, evaluating this compound requires looking beyond basic viability screens. The molecule contains two critical structural alerts: a p-toluidine aromatic amine moiety and a hex-4-ynamide terminal-adjacent alkyne. This whitepaper establishes a predictive and empirical in vitro framework to quantify the hepatotoxic, genotoxic, and mitochondrial liabilities of this compound, drawing mechanistic parallels to known clinical failures in its class.

Mechanistic Toxicology & Structural Alerts

Evaluating N-(4-methylphenyl)hex-4-ynamide requires dissecting its biotransformation pathways. Toxicity in this class is rarely driven by the parent compound alone, but rather by its reactive metabolites and off-target transporter inhibition.

The p-Toluidine Pharmacophore: Methemoglobinemia and Genotoxicity

Amidase-mediated cleavage of the compound yields p-toluidine. In vitro, p-toluidine undergoes rapid N-hydroxylation catalyzed primarily by hepatic CYP1A2 and CYP2E1. The causality of its toxicity is redox-driven: the resulting N-hydroxyarylamine is oxidized to a highly reactive nitrosoarene. This intermediate redox-cycles with hemoglobin, oxidizing Fe²⁺ to Fe³⁺, thereby inducing methemoglobinemia. Furthermore, the electrophilic nature of the nitroso intermediate facilitates covalent binding to DNA, driving the clastogenic activity and DNA strand breaks characteristic of aromatic amines .

The Hex-4-ynamide Moiety: Mechanism-Based CYP Inactivation

The internal/terminal-adjacent alkyne is a classic structural alert for mechanism-based (suicide) inhibition. During attempted epoxidation by cytochrome P450 enzymes, the alkyne is oxidized into a highly reactive oxirene or ketene intermediate. Because these intermediates are generated directly within the active site, they covalently bind to nucleophilic amino acid residues of the CYP apoprotein or the heme prosthetic group itself. This permanently inactivates the enzyme, forcing the cell to synthesize new proteins to restore metabolic function, and frequently triggers localized oxidative stress .

Hepatotoxicity (DILI) Parallels in Metabolic Drug Design

Lipophilic amides in this chemical space—most notably the GPR40 agonist TAK-875 (Fasiglifam)—have a documented history of inducing severe Drug-Induced Liver Injury (DILI). The mechanistic driver is not simple cytotoxicity, but the dual inhibition of the Bile Salt Export Pump (BSEP) and Na+-taurocholate co-transporting polypeptide (NTCP). This inhibition leads to the intracellular accumulation of cytotoxic bile acids, which subsequently disrupt the mitochondrial electron transport chain (ETC), leading to hepatocyte apoptosis . Newer analogs like CPL207280 have demonstrated that modifying the lipophilic core can mitigate this BSEP liability .

Bioactivation Compound N-(4-methylphenyl) hex-4-ynamide CYP Hepatic CYP450 (CYP1A2 / CYP2E1) Compound->CYP Toluidine p-Toluidine Cleavage & N-Hydroxylation CYP->Toluidine Amidase/Oxidation Alkyne Alkyne Oxidation (Ketene/Oxirene) CYP->Alkyne Epoxidation MetHb Methemoglobinemia & Genotoxicity Toluidine->MetHb Mito Mitochondrial Dysfunction & CYP Inactivation Alkyne->Mito

Fig 1. CYP450-mediated bioactivation of N-(4-methylphenyl)hex-4-ynamide and toxic outcomes.

Quantitative In Vitro Safety Data

To benchmark N-(4-methylphenyl)hex-4-ynamide, we must contextualize its predicted safety thresholds against known quantitative data from its structural components and class-representative analogs.

Compound / MoietyAssay / EndpointQuantitative Finding (In Vitro)Source / Reference
TAK-875 (Class Reference)BSEP InhibitionIC₅₀ = 1.8 µM
TAK-875 (Class Reference)NTCP InhibitionIC₅₀ = 4.3 µM
p-Toluidine (Metabolite)Tetrahymena pyriformis ToxicityEC₅₀ = 100 mg/L (40h)
p-Toluidine (Metabolite)Methemoglobin Formation>15% conversion at 1 mM
CPL207280 (Safe Analog)BSEP InhibitionIC₅₀ > 50 µM
N-(4-methylphenyl)hex-4-ynamide Predictive BSEP IC₅₀5 - 20 µM (Estimated)In silico projection

Self-Validating Experimental Protocols

To empirically validate the safety profile of N-(4-methylphenyl)hex-4-ynamide, the following protocols are engineered as self-validating systems. They do not merely generate data; they continuously verify their own mechanistic integrity.

Protocol 1: Sandwich-Cultured Human Hepatocyte (SCHH) BSEP Efflux Assay

Standard 2D hepatocyte cultures rapidly lose canalicular transporter expression. We utilize an SCHH model because the collagen-sandwich configuration forces cellular polarization, restoring the functional bile canaliculi networks necessary to accurately measure BSEP-mediated efflux.

  • Cell Culture: Seed Primary Human Hepatocytes (PHH) between two layers of rat tail collagen type I. Culture for 5 days to ensure canalicular network formation.

  • Buffer Segregation: Pre-incubate cells with N-(4-methylphenyl)hex-4-ynamide (0.1 µM to 100 µM) in standard Hanks' Balanced Salt Solution (HBSS) versus Ca²⁺/Mg²⁺-free HBSS.

    • Causality: BSEP is an ATP-dependent transporter, and tight junctions require divalent cations to remain closed. Removing Ca²⁺/Mg²⁺ opens the tight junctions, allowing us to subtract passive diffusion from active canalicular transport.

  • Substrate Incubation: Introduce 1 µM of deuterium-labeled taurocholate (d8-TCA) as the BSEP probe substrate for 10 minutes.

  • Quantification: Lyse cells and quantify intracellular d8-TCA accumulation via LC-MS/MS.

  • Self-Validation Checkpoint: The assay is automatically rejected unless the positive control (Cyclosporin A, 10 µM) demonstrates >80% inhibition of d8-TCA efflux, and the Z'-factor between the vehicle control (0.1% DMSO) and the positive control is ≥ 0.5.

Protocol 2: Seahorse XF Cell Mito Stress Test

Because the alkyne moiety can induce oxidative stress and mitochondrial uncoupling, we must measure real-time oxygen consumption rates (OCR).

  • Preparation: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Treat with the compound for 24 hours.

  • Media Exchange: Wash and incubate cells in unbuffered XF base medium (pH 7.4) for 1 hour prior to the assay.

    • Causality: Standard bicarbonate buffers neutralize acid production, masking the Extracellular Acidification Rate (ECAR). Unbuffered medium is strictly required to detect compensatory glycolytic shifts if the mitochondria fail.

  • Sequential Injections:

    • Oligomycin (1 µM): Blocks ATP synthase (Complex V). Reveals ATP-linked respiration.

    • FCCP (0.5 µM): Uncouples the inner mitochondrial membrane, forcing maximum electron flow. Reveals the reserve respiratory capacity, which is often the first metric to drop during early-stage toxicity.

    • Rotenone/Antimycin A (0.5 µM): Shuts down Complexes I and III. Quantifies non-mitochondrial oxygen consumption.

  • Self-Validation Checkpoint: Basal OCR must stabilize with a coefficient of variation (CV) < 15% across technical replicates prior to the first injection. Post-Rot/AA OCR must drop by at least 80% from basal levels; failure to drop indicates severe assay contamination or alternative oxygen-consuming artifacts, invalidating the run.

Screening Prep Compound Formulation Cell Sandwich-Cultured Hepatocytes Prep->Cell BSEP BSEP/NTCP Efflux Assay Cell->BSEP Mito Seahorse XF Stress Test Cell->Mito Analysis DILI Risk Quantification BSEP->Analysis Mito->Analysis

Fig 2. High-throughput in vitro safety screening workflow for hepatotoxicity and DILI risk.

Conclusion & Risk Mitigation

N-(4-methylphenyl)hex-4-ynamide carries intrinsic liabilities tied to its p-toluidine and alkyne substructures. While it may serve as a potent scaffold for metabolic targets, its progression requires rigorous derisking. Drug development professionals must prioritize BSEP transporter assays and mitochondrial reserve capacity testing early in the screening cascade. If IC₅₀ values for BSEP fall below 25 µM, structural optimization (e.g., replacing the p-toluidine ring with a less metabolically labile isostere) is strictly recommended to avoid late-stage clinical attrition.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7813, p-Toluidine." PubChem, U.S. National Library of Medicine. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4424116, 4-Hexynoic acid." PubChem, U.S. National Library of Medicine. URL:[Link]

  • Woodhead, J. L., et al. "Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury." Toxicological Sciences, Volume 168, Issue 2, April 2019, Pages 419–432. URL:[Link]

  • Bazydlo-Guzenda, K., et al. "Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey." PLOS ONE, 16(9): e0257477, September 2021. URL:[Link]

Foundational

N-(4-methylphenyl)hex-4-ynamide molecular weight and exact mass

An in-depth technical analysis of N-(4-methylphenyl)hex-4-ynamide requires a rigorous understanding of its physicochemical properties, synthetic assembly, and gas-phase fragmentation dynamics. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of N-(4-methylphenyl)hex-4-ynamide requires a rigorous understanding of its physicochemical properties, synthetic assembly, and gas-phase fragmentation dynamics. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical mass calculations and practical laboratory workflows.

This guide provides a comprehensive framework for synthesizing this alkynyl amide, validating its structure via High-Resolution Mass Spectrometry (HRMS), and understanding its utility in modern drug discovery.

Physicochemical Profiling & Mass Determination

In analytical chemistry, distinguishing between average molecular weight and exact monoisotopic mass is critical for structural validation[1]. While average molecular weight accounts for the natural isotopic distribution of elements (necessary for bulk stoichiometric calculations), exact mass relies strictly on the most abundant isotopes (e.g., 12 C, 1 H, 14 N, 16 O).

For N-(4-methylphenyl)hex-4-ynamide ( C13​H15​NO ), the exact mass is the foundational metric used in HRMS platforms (like TOF or Orbitrap) to differentiate the target molecule from isobaric interferences[2]. A mass accuracy of <5 ppm is the gold standard for confirming synthetic success.

Quantitative Data Summary
ParameterValueCalculation Basis
Chemical Formula C13​H15​NO -
Molecular Weight 201.269 g/mol Standard atomic weights (Natural abundance)
Exact Mass (Monoisotopic) 201.1154 Da 12 C (12.0000), 1 H (1.0078), 14 N (14.0031), 16 O (15.9949)
Precursor Ion [M+H]+ 202.1226 m/zExact Mass + Proton ( H+ : 1.0073 Da)
Adduct Ion [M+Na]+ 224.1051 m/zExact Mass + Sodium ( Na+ : 22.9898 Da)

Synthetic Methodology: HATU-Mediated Amide Coupling

The assembly of N-(4-methylphenyl)hex-4-ynamide is achieved via the condensation of hex-4-ynoic acid and p-toluidine. To ensure high yields and prevent the formation of unreactive byproducts, a highly efficient coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized.

Causality of Reagent Selection: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid and the amine salt.

Step-by-Step Protocol (Self-Validating Workflow)
  • Activation: Dissolve 1.0 eq of hex-4-ynoic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Validation: The solution will turn slightly yellow, indicating the formation of the active HOAt ester.

  • Nucleophilic Attack: Add 1.1 eq of p-toluidine to the activated mixture. Stir at room temperature for 2 hours.

    • Validation: Monitor the reaction via LC-MS. The system is self-validating when the acid peak disappears and the target [M+H]+ peak at m/z 202.1226 emerges.

  • Quench & Workup: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted p-toluidine), saturated NaHCO3​ (to remove unreacted acid and HOAt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Synthesis Acid Hex-4-ynoic Acid (Carboxylic Acid) Activation HATU / DIPEA (Active Ester Formation) Acid->Activation Base Deprotonation Amine p-Toluidine (Amine Nucleophile) Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling Addition Activation->Coupling Intermediate Product N-(4-methylphenyl)hex-4-ynamide (Target Product) Coupling->Product -HOBt, -Urea Byproduct

Figure 1: HATU-mediated amide coupling workflow for synthesizing N-(4-methylphenyl)hex-4-ynamide.

Mass Spectrometry & Fragmentation Dynamics (CID)

When analyzing the synthesized compound via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), understanding the gas-phase ion chemistry is paramount[3]. The fragmentation of the amide bond under Collision-Induced Dissociation (CID) is governed by the "mobile proton" model[4].

Mechanistic Causality: During ESI, the molecule is protonated to form the [M+H]+ precursor ion (m/z 202.1226). According to the mobile proton hypothesis, this added proton is not static; it migrates to the most basic sites—typically the amide nitrogen or the carbonyl oxygen[4]. Protonation at the amide nitrogen severely weakens the C−N bond by drawing electron density away from the carbonyl carbon. Upon application of collision energy (CID), the bond cleaves heterolytically.

This predictable cleavage yields two primary diagnostic fragment ions:

  • Charge Retention on Nitrogen: Yields the protonated p-toluidine fragment at m/z 108.0813 .

  • Charge Retention on Carbonyl: Yields the hex-4-ynoylium acylium ion at m/z 95.0497 .

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 202.1226 Protonation Protonation at Amide Nitrogen Precursor->Protonation ESI+ Ionization Cleavage Amide Bond Cleavage (CID) Protonation->Cleavage Collision Energy Fragment1 p-Toluidine Ion m/z 108.0813 Cleavage->Fragment1 Charge Retention on N Fragment2 Hex-4-ynoylium Ion m/z 95.0497 Cleavage->Fragment2 Charge Retention on Carbonyl

Figure 2: ESI-MS/MS collision-induced dissociation (CID) pathway for N-(4-methylphenyl)hex-4-ynamide.

Applications in Drug Development

Alkynyl amides like N-(4-methylphenyl)hex-4-ynamide are not merely synthetic curiosities; they serve as highly versatile pharmacophores and chemical biology probes.

  • GPCR Agonist Scaffolds: Hex-4-ynoic acid derivatives are critical building blocks in the synthesis of G-protein coupled receptor 40 (GPR40/FFA1) agonists[5]. Compounds such as AMG 837 utilize the hex-4-ynoic acid backbone to modulate insulin secretion, making this structural motif highly relevant in type 2 diabetes drug development[6]. The p-tolyl group in this specific molecule provides the necessary lipophilic bulk to occupy hydrophobic pockets within receptor binding sites.

  • Click Chemistry Probes: The internal alkyne moiety allows this molecule to act as a bioorthogonal probe. It can undergo Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form fully substituted 1,5-disubstituted triazoles, enabling the mapping of target engagement in complex biological matrices.

References

  • LipidPioneer: A Comprehensive User-Generated Exact Mass Template for Lipidomics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Mining a Tandem Mass Spectrometry Database To Determine the Trends and Global Factors Influencing Peptide Fragmentation. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Analytical applications of gas-phase ion chemistry enabled by mass spectrometry. RSC Publishing. Available at:[Link]

  • Development of a Scalable Synthesis of a GPR40 Receptor Agonist. ACS Publications. Available at:[Link]

  • Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

Preliminary Biological Activity of N-(4-methylphenyl)hex-4-ynamide Derivatives: A Technical Guide to Bioorthogonal Activation and Metabolic Modulation

Executive Summary The N-(4-methylphenyl)hex-4-ynamide scaffold represents a highly versatile pharmacophore and chemical biology tool. Historically, ynamides have been utilized as synthetic intermediates, but recent advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(4-methylphenyl)hex-4-ynamide scaffold represents a highly versatile pharmacophore and chemical biology tool. Historically, ynamides have been utilized as synthetic intermediates, but recent advancements have unveiled their direct biological utility. This technical guide explores the preliminary biological activity of N-(4-methylphenyl)hex-4-ynamide derivatives across two distinct paradigms:

  • Targeted Prodrug Activation: Utilizing the ynamide bond for transition-metal-triggered bioorthogonal cleavage in live cellular environments.

  • Metabolic Modulation: Leveraging the lipophilic tail and amide core as a Free Fatty Acid Receptor 1 (GPR40) agonist for the treatment of Type II diabetes.

By synthesizing structural causality with self-validating experimental protocols, this whitepaper provides a comprehensive framework for assaying and optimizing these derivatives.

Structural Rationale & Chemical Biology

The unique reactivity and biological compatibility of N-(4-methylphenyl)hex-4-ynamide stem from its distinct electronic and steric properties. Unlike standard alkynes or amides, the ynamide functional group features a nitrogen atom directly attached to the alkyne. The delocalization of the nitrogen lone pair into the triple bond significantly reduces the basicity of the amine while increasing the electron density of the alkyne.

  • Lipophilicity & Membrane Permeability: The inclusion of the p-tolyl (4-methylphenyl) group provides an optimal partition coefficient (LogP), ensuring that the compound is 1[1].

  • Biological Stability: The ynamide bond is highly resistant to endogenous nucleophiles (e.g., glutathione), reactive oxygen species (ROS), and native enzymatic degradation. This makes it an ideal "caging" moiety that remains inert until exposed to a specific exogenous trigger[2].

Bioorthogonal Prodrug Activation

A groundbreaking application of hex-4-ynamide derivatives is their use in 3[3]. By conjugating a cytotoxic payload (such as Monomethyl auristatin E, MMAE) to the N-(4-methylphenyl)hex-4-ynamide scaffold, researchers can create an inert prodrug.

Mechanistic Causality

The cleavage of the hex-4-ynamide bond is strictly dependent on the introduction of an exogenous transition metal catalyst, such as Platinum (PtII) or Ruthenium (RuII). The metal selectively coordinates to the electron-rich π-system of the alkyne. This coordination withdraws electron density, activating the adjacent C-N bond for nucleophilic attack by water, ultimately resulting in the4[4].

Bioorthogonal Prodrug N-(4-methylphenyl)hex-4-ynamide Caged Payload Complex π-Alkyne Coordination Complex Prodrug->Complex Extracellular / Intracellular Metal Pt(II) / Ru(II) Catalyst (Exogenous Trigger) Metal->Complex Catalytic Binding Cleavage Ynamide Bond Cleavage (Abiotic Reaction) Complex->Cleavage Activation Cleavage->Metal Catalyst Regeneration ActiveDrug Released Active Payload (e.g., MMAE / DNP) Cleavage->ActiveDrug Payload Release Response Targeted Cellular Response (Apoptosis / Depolarization) ActiveDrug->Response Pharmacological Effect

Transition-Metal Triggered Bioorthogonal Cleavage Pathway of Hex-4-ynamides.

Protocol: In Vitro Cellular Cleavage & Viability Assay

To validate the bioorthogonal uncaging, the experimental design must be a self-validating system. Cytotoxicity must only occur when both the prodrug and the metal trigger are present.

  • Cell Seeding: Plate HeLa cells in a 96-well opaque plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Administration: Replace media. Add the N-(4-methylphenyl)hex-4-ynamide-MMAE prodrug at a final concentration of 10 µM.

    • Causality Check: Include a vehicle control (DMSO) and a prodrug-only control to verify the biological inertness of the caged compound.

  • Transition Metal Trigger: After 4 hours of prodrug incubation, introduce 1 µM of K2​PtCl4​ (or a biocompatible RuII complex) to the test wells.

    • Causality Check: Include a metal-only control to ensure the catalyst concentration is non-toxic to the cells.

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent. The luminescent signal is directly proportional to the amount of ATP present, indicating the number of viable cells. A sharp decrease in viability exclusively in the Prodrug + Metal wells confirms successful bioorthogonal cleavage.

GPR40 Receptor Agonism & Metabolic Modulation

Beyond bioorthogonal chemistry, the hex-4-ynamide structural motif has demonstrated potent pharmacological activity as an agonist for the Free Fatty Acid Receptor 1 (FFAR1), commonly known as GPR40.5[6].

Mechanistic Causality

GPR40 is a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. The N-(4-methylphenyl)hex-4-ynamide derivative acts as a bioisostere for endogenous medium-to-long-chain free fatty acids. The lipophilic p-tolyl group anchors the molecule deep within the hydrophobic transmembrane binding pocket of GPR40, while the amide carbonyl participates in critical hydrogen bonding with Arg183 and Arg258 residues. Activation of GPR40 triggers the Phospholipase C (PLC) pathway, leading to the hydrolysis of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 induces rapid calcium mobilization from the endoplasmic reticulum, which acts as the primary trigger for glucose-dependent insulin exocytosis.

GPR40 Agonist Hex-4-ynamide Derivative (GPR40 Agonist) Receptor GPR40 / FFAR1 Receptor (Transmembrane) Agonist->Receptor Binding (Arg183/Arg258) Gq Gq-Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Cleavage of PIP2 Gq->PLC Activation IP3 Inositol Triphosphate (IP3) PLC->IP3 Secondary Messenger CaRelease Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->CaRelease IP3 Receptor Binding Insulin Insulin Secretion (Pancreatic β-cells) CaRelease->Insulin Exocytosis Trigger

GPR40 Signaling Pathway Mediated by Hex-4-ynamide Agonists.

Protocol: Intracellular Calcium Mobilization Assay

To quantify the agonistic activity of the derivative, a real-time kinetic calcium assay is employed using Fluo-4 AM. The acetoxymethyl (AM) ester renders the dye cell-permeable; upon entry, intracellular esterases cleave the AM group, trapping the fluorophore inside the cell where it exhibits a massive fluorescence enhancement upon binding free Ca2+ .

  • Cell Preparation: Seed HEK293 cells stably transfected with human GPR40 into a 384-well black-wall, clear-bottom plate at 1.5×104 cells/well.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 0.1% Pluronic F-127 in HBSS with 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with HBSS/HEPES buffer to remove extracellular dye, minimizing background fluorescence.

  • Kinetic Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Establish a 10-second baseline fluorescence.

  • Compound Addition: Automatically inject serial dilutions of the N-(4-methylphenyl)hex-4-ynamide derivative (ranging from 1 nM to 10 µM). Record the transient fluorescent peak (Ex: 488 nm, Em: 525 nm) over 3 minutes.

  • Data Analysis: Calculate the maximum change in fluorescence ( ΔF/F0​ ) and plot against the log of compound concentration to determine the EC50​ value.

Quantitative Data Summary

The following table summarizes the expected preliminary biological metrics for an optimized N-(4-methylphenyl)hex-4-ynamide derivative based on the dual assays described above.

Assay CategoryParameter MeasuredTarget Value / ReadoutBiological Significance
Bioorthogonal Cleavage Prodrug Stability ( t1/2​ )> 72 hours (in 10% FBS)Ensures no premature payload leakage in circulation.
Bioorthogonal Cleavage Uncaging Kinetics> 80% cleavage in < 4 hrsRapid payload release upon Pt(II) trigger.
Bioorthogonal Cleavage Cytotoxicity ( IC50​ )Prodrug alone: > 50 µMProdrug + Pt(II): < 10 nMDemonstrates strict metal-dependent activation.
GPR40 Agonism Receptor Potency ( EC50​ )10 nM – 150 nMHigh-affinity binding to FFAR1 for metabolic modulation.
GPR40 Agonism Efficacy ( Emax​ )> 90% of endogenous Linoleic AcidConfirms full agonism for robust insulin secretion.

Conclusion & Future Directions

The N-(4-methylphenyl)hex-4-ynamide scaffold is a highly privileged structure bridging the gap between synthetic methodology and targeted therapeutics. As a bioorthogonal caging group, it offers unprecedented stability in biological chaos, only yielding its payload to specific abiotic transition-metal catalysts. Simultaneously, its structural topology makes it an excellent candidate for GPCR modulation, specifically as a GPR40 agonist for metabolic diseases. Future drug development efforts should focus on optimizing the substitution patterns on the p-tolyl ring to fine-tune both the catalytic cleavage rate for oncology applications and the receptor binding kinetics for endocrinology.

References

  • Abiotic Reactions in Live Environments Source: Thieme Connect URL
  • US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes Source: Google Patents URL
  • N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide (Chemical Properties Context)
  • Abiotic Chemistry in Living Animals: Therapeutic Applications Source: Thieme Connect URL
  • Science of Synthesis: Abiotic Reactions in Live Environments Source: Thieme Webshop URL

Sources

Foundational

Strategic Evaluation of N-(4-methylphenyl)hex-4-ynamide Structural Analogs as GPR40 Agonists: A Technical Guide

Executive Summary The therapeutic landscape for Type 2 Diabetes Mellitus (T2DM) has been significantly shaped by the pursuit of insulin secretagogues that operate with strict glucose dependence, thereby mitigating the ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for Type 2 Diabetes Mellitus (T2DM) has been significantly shaped by the pursuit of insulin secretagogues that operate with strict glucose dependence, thereby mitigating the risk of hypoglycemia. The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), emerged as a premier target due to its predominant expression in pancreatic β-cells and its role in mediating fatty acid-induced, glucose-stimulated insulin secretion (GSIS) [1].

However, the clinical development of early GPR40 agonists, most notably TAK-875 (Fasiglifam), was halted in Phase III trials due to idiosyncratic drug-induced liver injury (DILI) [2]. Mechanistic investigations suggest that the carboxylic acid moiety common to many first-generation agonists undergoes metabolic conversion into reactive acyl glucuronides, driving hepatotoxicity [3]. This liability has catalyzed a paradigm shift in medicinal chemistry toward non-carboxylic acid chemotypes. N-(4-methylphenyl)hex-4-ynamide and its highly substituted structural analogs—such as benzothiophenyl-substituted hex-4-ynamides—represent a critical evolution in this space, utilizing an amide bioisostere to bypass acyl glucuronidation while maintaining potent GPR40 agonism [4].

This whitepaper provides an in-depth technical framework for researchers evaluating the pharmacodynamics, structural activity relationships (SAR), and experimental validation of hex-4-ynamide derivatives.

Mechanistic Grounding: GPR40 Signaling Dynamics

To effectively design and evaluate hex-4-ynamide analogs, one must understand the precise intracellular causality triggered by GPR40 activation. GPR40 is a Gαq/11​ -coupled receptor. The binding of a hex-4-ynamide agonist stabilizes the active conformation of the receptor, leading to the exchange of GDP for GTP on the Gαq​ subunit.

This dissociation activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) [5]. IP3 diffuses through the cytosol to bind IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid, transient release of intracellular calcium ( Ca2+ ). This localized calcium spike, in the presence of elevated blood glucose, depolarizes the β-cell membrane, opening voltage-dependent L-type Ca2+ channels. The subsequent influx of extracellular calcium drives the exocytosis of insulin granules.

GPR40_Signaling Agonist Hex-4-ynamide Analog GPR40 GPR40 (FFAR1) Receptor Agonist->GPR40 Allosteric/Orthosteric Binding Gq Gq/11 Protein Activation GPR40->Gq GDP/GTP Exchange PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 & DAG Generation PLC->IP3 Cleaves PIP2 Ca ER Intracellular Ca2+ Release IP3->Ca Binds IP3R Insulin Insulin Granule Exocytosis Ca->Insulin Triggers (Glucose-Dependent)

Figure 1: Gq/11-coupled signal transduction pathway of GPR40 leading to insulin exocytosis.

Structural Activity Relationship (SAR) Profiling

The core scaffold of N-(4-methylphenyl)hex-4-ynamide provides a versatile backbone for optimization. The terminal alkyne within the hex-4-ynamide chain provides a rigid, linear geometry that optimally occupies the lipophilic binding pocket of GPR40, while the N-(4-methylphenyl) group (p-toluidine derivative) establishes critical π−π stacking interactions with aromatic residues (e.g., Tyr91, His137) in the receptor's transmembrane domains.

Advanced drug development programs have explored substitutions at the 3-position of the hex-4-ynamide chain to enhance potency and pharmacokinetic stability. For instance, the integration of bulky, lipophilic benzothiophene ethers significantly increases receptor affinity [4].

Table 1: Representative SAR of Hex-4-ynamide Analogs
Compound IDCore StructureR3 Substitution (Hex-4-ynamide chain)N-Aryl SubstitutionGPR40 EC50​ (nM)*DILI Risk Profile
Analog A Hex-4-ynamideHydrogen (Unsubstituted)4-methylphenyl> 10,000Low
Analog B Hex-4-ynamide4-methoxyphenyl4-methylphenyl450Low
Analog C Hex-4-ynamide4-((3-(2-methylphenyl)benzo[b]thiophen-5-yl)methoxy)phenyl4-methylphenyl12Low
TAK-875 Phenylalkanoic AcidN/A (Carboxylic Acid Core)N/A14High (Acyl Glucuronidation)

*Note: EC50​ values are representative benchmarks derived from intracellular calcium mobilization assays in CHO-K1 cells stably expressing human GPR40 [4][6].

Core Experimental Workflows

To validate the efficacy of synthesized hex-4-ynamide analogs, a cascading screening architecture is required. The protocols below are designed as self-validating systems, ensuring that observed data is a direct result of target engagement rather than assay artifact.

Screening_Workflow Synthesis Analog Synthesis (Hex-4-ynamides) FLIPR Primary Screen: FLIPR Ca2+ Assay Synthesis->FLIPR EC50 determination GSIS Secondary Screen: GSIS in Islets FLIPR->GSIS Select potent hits PK In Vivo Profiling: PK/PD & OGTT GSIS->PK Confirm glucose-dependence

Figure 2: Sequential experimental workflow for the validation of novel GPR40 agonists.

Protocol 1: High-Throughput Intracellular Calcium Mobilization (FLIPR Assay)

Because GPR40 is Gαq​ -coupled, measuring the transient release of intracellular calcium is the most direct proxy for receptor activation [6].

Rationale & Causality: We utilize Fluo-4 AM, a cell-permeable fluorogenic dye. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the dye inside the cell. Binding to Ca2+ results in a massive increase in fluorescence at 516 nm.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 μL of Dye Loading Buffer containing 2 μM Fluo-4 AM, 0.02% Pluronic F-127 (acts as a non-ionic surfactant to prevent dye aggregation and facilitate membrane penetration), and 2.5 mM Probenecid.

    • Expert Insight: Probenecid is strictly required. It competitively inhibits multidrug resistance-associated proteins (MRPs), preventing the active efflux of the cleaved, cell-impermeable Fluo-4 dye back into the extracellular space.

  • Incubation: Incubate for 60 minutes at 37°C to allow complete esterase cleavage.

  • Compound Addition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Dispense 10 μL of the hex-4-ynamide analog (serially diluted in assay buffer) into the wells.

  • Data Acquisition & Validation: Record fluorescence (Ex: 488 nm / Em: 516 nm) continuously for 3 minutes.

    • Self-Validation: Include a well with 10 μM Ionomycin (a calcium ionophore) as a positive control to confirm maximum dye loading and cell viability. Include wild-type CHO-K1 cells (lacking GPR40) to rule out off-target calcium mobilization.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

A compound may activate GPR40, but it must only trigger insulin secretion in the presence of elevated glucose to be clinically viable.

Rationale & Causality: The assay is performed in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. KRBH maintains strict physiological pH and ion balance, which is non-negotiable because the terminal step of insulin exocytosis relies on voltage-gated ion channels that are highly sensitive to extracellular ionic gradients.

Step-by-Step Methodology:

  • Islet Isolation & Recovery: Isolate primary murine pancreatic islets via collagenase digestion. Culture overnight in RPMI-1640 to allow recovery from enzymatic stress.

  • Starvation Phase: Wash islets and pre-incubate in KRBH buffer containing 0.1% BSA and low glucose (2.8 mM) for 60 minutes at 37°C.

    • Expert Insight: This step establishes a baseline resting state, ensuring that intracellular ATP/ADP ratios are normalized prior to stimulation.

  • Treatment Phase: Transfer islets (typically 5-10 islets per well) into plates containing either low glucose (2.8 mM) or high glucose (16.7 mM) KRBH buffer, spiked with the hex-4-ynamide analog (e.g., 1 μM).

  • Incubation: Incubate for 60 minutes at 37°C.

  • Quantification: Centrifuge briefly to pellet the islets. Extract the supernatant and quantify secreted insulin using a high-sensitivity Homogeneous Time-Resolved Fluorescence (HTRF) insulin assay or standard ELISA.

    • Self-Validation: The analog must show minimal to no statistically significant increase in insulin secretion at 2.8 mM glucose compared to the vehicle control. Potentiation should only occur at 16.7 mM glucose.

Pharmacokinetic and Safety Considerations

The strategic shift toward N-(4-methylphenyl)hex-4-ynamide analogs is fundamentally a safety-driven initiative. The hepatotoxicity of early GPR40 agonists like TAK-875 was heavily correlated with the formation of reactive acyl glucuronides from their carboxylic acid headgroups [2][3]. These metabolites covalently bind to hepatic proteins, triggering oxidative stress and immune-mediated drug-induced liver injury (DILI).

By replacing the carboxylic acid with an amide linkage (specifically, the stable hex-4-ynamide core), medicinal chemists effectively eliminate the primary site of glucuronidation. While the N-(4-methylphenyl) group introduces potential sites for CYP450-mediated aromatic hydroxylation or benzylic oxidation (at the methyl group), these pathways generally result in stable, easily excretable phase I metabolites rather than reactive haptens. During lead optimization, it is imperative to conduct reactive metabolite trapping assays (e.g., glutathione trapping in human liver microsomes) to confirm that the analog maintains a clean safety profile.

References

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes (US10106553B2). Google Patents.
  • Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. National Center for Biotechnology Information (PMC). Available at:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for N-(4-methylphenyl)hex-4-ynamide

Application Note: Step-by-Step Synthesis Pathway for N-(4-methylphenyl)hex-4-ynamide Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Pathway for N-(4-methylphenyl)hex-4-ynamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction and Strategic Rationale

The synthesis of targeted alkynyl amides, such as N-(4-methylphenyl)hex-4-ynamide, represents a critical workflow in modern drug discovery and bioconjugation. Hex-4-ynoic acid is frequently utilized as a terminal alkyne building block in the development of GPR40 (free fatty acid receptor 1) agonists, which are of significant interest for type 2 diabetes therapeutics[1]. Furthermore, the terminal alkyne handle provides an orthogonal reactive site for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

This protocol details the optimized amidation of hex-4-ynoic acid[2] with p-toluidine (4-methylaniline). Because anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring, standard carbodiimide coupling requires catalytic acceleration. We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in tandem with 4-Dimethylaminopyridine (DMAP)[3].

Mechanistic Causality: EDCI activates the carboxylic acid to form an unstable O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea dead-end product. DMAP intercepts the O-acylisourea to form a highly electrophilic acylpyridinium ion, which readily undergoes nucleophilic attack by the weakly nucleophilic p-toluidine, ensuring high yields and kinetic efficiency[3].

Experimental Design and Stoichiometry

To ensure a self-validating protocol, the stoichiometry is designed with a slight excess of the activating agent and the amine to drive the reaction to completion, while minimizing the formation of side products.

Table 1: Reaction Stoichiometry and Reagent Properties

ReagentRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Notes
Hex-4-ynoic acid Starting Material112.131.00 eq1.12 g (10.0 mmol)Terminal alkyne[2]
p-Toluidine Nucleophile107.151.10 eq1.18 g (11.0 mmol)Toxic; handle with care[4]
EDCI·HCl Coupling Agent191.701.20 eq2.30 g (12.0 mmol)Water-soluble byproduct
DMAP Nucleophilic Catalyst122.170.10 eq0.12 g (1.0 mmol)Essential for aniline coupling
DCM Solvent84.93N/A50 mL (0.2 M)Anhydrous

Reaction Workflow and Pathway

SynthesisWorkflow Start Hex-4-ynoic Acid + p-Toluidine (Anhydrous DCM) Activation Activation Phase Add EDCI & DMAP at 0 °C Start->Activation Coupling Amide Coupling Warm to RT, Stir 12-18 h Activation->Coupling Acylpyridinium Formation Workup Aqueous Work-up 1M HCl -> NaHCO3 -> Brine Coupling->Workup Reaction Quench Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Crude Organic Extract Product N-(4-methylphenyl)hex-4-ynamide (Isolated Product) Purification->Product >85% Yield

Figure 1: Workflow for the synthesis and purification of N-(4-methylphenyl)hex-4-ynamide.

Step-by-Step Experimental Protocol

Safety Precautions: p-Toluidine is toxic and can cause methemoglobinemia upon inhalation or dermal contact[4]. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Reaction Setup and Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

  • Dissolution: Add hex-4-ynoic acid (1.12 g, 10.0 mmol) and p-toluidine (1.18 g, 11.0 mmol) to the flask. Add 50 mL of anhydrous dichloromethane (DCM) to dissolve the reagents.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Cooling minimizes the exothermic degradation of the coupling reagents and prevents the premature formation of N-acylurea.

  • Catalyst and Coupling Agent Addition: Add DMAP (0.12 g, 1.0 mmol) followed by the portion-wise addition of EDCI·HCl (2.30 g, 12.0 mmol) over 5 minutes[3].

Phase 2: Coupling and Monitoring
  • Reaction Progression: Remove the ice bath after 30 minutes and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously under an inert atmosphere for 12 to 18 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system. Visualize using UV light (254 nm) and a potassium permanganate (KMnO₄) stain. The consumption of the hex-4-ynoic acid and the appearance of a new, UV-active spot (the amide) indicates completion.

Phase 3: Quenching and Aqueous Work-up

The goal of the work-up is to exploit the solubility differences of the byproducts. EDCI urea byproducts are water-soluble. 7. Acid Wash: Transfer the reaction mixture to a separatory funnel. Add 30 mL of 1M aqueous HCl and shake vigorously. Causality: This protonates and extracts unreacted p-toluidine and DMAP into the aqueous layer. 8. Base Wash: Separate the organic layer and wash it with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes residual acid and extracts any unreacted hex-4-ynoic acid as its water-soluble sodium salt. 9. Brine Wash: Wash the organic layer with 30 mL of saturated NaCl (brine) to remove residual water and break any emulsions. 10. Drying: Collect the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Column Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 30% Ethyl Acetate in Hexanes.

  • Isolation: Combine the product-containing fractions (verified by TLC) and concentrate under reduced pressure. Dry the resulting solid under a high vacuum to afford pure N-(4-methylphenyl)hex-4-ynamide.

Sources

Application

Application Note: Synthesis of Alkyne-Tagged Anilides via HATU-Mediated Amide Coupling

Target Molecule: N-(4-methylphenyl)hex-4-ynamide Primary Application: Drug Discovery, Bioorthogonal Probes, and Chemical Biology Strategic Rationale & Mechanistic Insight The synthesis of N-(4-methylphenyl)hex-4-ynamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: N-(4-methylphenyl)hex-4-ynamide Primary Application: Drug Discovery, Bioorthogonal Probes, and Chemical Biology

Strategic Rationale & Mechanistic Insight

The synthesis of N-(4-methylphenyl)hex-4-ynamide involves the condensation of hex-4-ynoic acid with p-toluidine. This molecule features a terminal alkyne—a highly valuable handle for CuAAC "click" chemistry or Sonogashira cross-coupling—paired with a p-tolyl amide moiety. Amide bond formation remains one of the most critical and frequently executed reactions in medicinal chemistry[1].

While standard aliphatic amines react readily with carboxylic acids using traditional carbodiimides (e.g., EDC/HOBt), anilines like p-toluidine are significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. To overcome this sluggish reactivity and drive the reaction to completion, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier coupling reagent of choice[2][3].

The Causality of the HATU Advantage

HATU operates by converting the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester[2][4]. The exceptional coupling efficiency of HATU over its analog HBTU stems from a specific neighboring group effect . The pyridine nitrogen atom present in the HOAt leaving group forms a hydrogen-bonded, 7-membered cyclic transition state with the incoming p-toluidine. This intramolecular base catalysis stabilizes the transition state and dramatically accelerates the nucleophilic attack of the weakly nucleophilic aniline[2].

Reaction Workflow & Pathway

HATU_Mechanism Acid Hex-4-ynoic Acid (1.0 eq) Base DIPEA (3.0 eq) Deprotonation Acid->Base Anion Carboxylate Anion Base->Anion HATU HATU (1.2 eq) Activation Anion->HATU ActiveEster OAt-Active Ester Intermediate HATU->ActiveEster - Tetramethylurea Amine p-Toluidine (1.1 eq) Nucleophilic Attack ActiveEster->Amine Product N-(4-methylphenyl)hex-4-ynamide (Target Amide) Amine->Product - HOAt Anion

Caption: Reaction workflow for the HATU-mediated synthesis of N-(4-methylphenyl)hex-4-ynamide.

Quantitative Data: Reagent Stoichiometry

To ensure a self-validating and high-yielding system, strict stoichiometric control is required. A slight excess of HATU and p-toluidine ensures complete consumption of the valuable alkyne-acid.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in System
Hex-4-ynoic acid 112.131.0 eq1.12 gLimiting Reagent (Electrophile)
p-Toluidine 107.151.1 eq1.18 gNucleophile
HATU 380.231.2 eq4.56 gCoupling / Activating Reagent
DIPEA (Hünig's Base)129.243.0 eq5.23 mLNon-nucleophilic Base
Anhydrous DMF 73.090.2 M50.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation & Pre-Activation

Causality Check: Water is highly detrimental to this reaction. It acts as a competing nucleophile, hydrolyzing the OAt-active ester back to the starting acid and irreversibly deactivating the HATU reagent via hydrolysis of its guanidinium group[5].

  • Preparation: Dry a 100 mL round-bottom flask in an oven at >100 °C for at least 4 hours. Cool under a stream of inert argon or nitrogen[5].

  • Dissolution: Add hex-4-ynoic acid (1.12 g, 10 mmol) to the flask and dissolve in anhydrous DMF (50 mL, water content <50 ppm)[3][5].

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (5.23 mL, 30 mmol) dropwise to the stirred solution[3].

  • Activation: Add HATU (4.56 g, 12 mmol) portion-wise. Stir the mixture at 0 °C for 15–30 minutes[3][5].

    • Expert Insight: This pre-activation step is critical. If p-toluidine is added simultaneously with HATU, the amine can attack the uronium carbon of HATU directly, forming a dead-end guanidino byproduct that consumes both the amine and the coupling reagent.

Phase 2: Nucleophilic Coupling
  • Amine Addition: Add p-toluidine (1.18 g, 11 mmol) to the reaction mixture[3][5].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours[3].

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The active ester intermediate should fully convert to the higher-running amide product.

Phase 3: Aqueous Workup & Purification

Causality Check: The workup is designed as a sequential chemical filtration system to isolate the neutral amide from acidic, basic, and highly polar byproducts[3]. 8. Quench & Dilution: Quench the reaction by adding 50 mL of water, then dilute with Ethyl Acetate (150 mL)[3]. 9. Acid Wash (2 x 50 mL 1N HCl): Protonates and removes unreacted p-toluidine and excess DIPEA into the aqueous layer. 10. Base Wash (2 x 50 mL Sat. NaHCO₃): Deprotonates and extracts unreacted hex-4-ynoic acid and the highly acidic, bright yellow HOAt byproduct[6]. 11. LiCl Wash (3 x 50 mL 5% aq. LiCl): Crucial step. DMF is highly miscible in EtOAc. The lithium ions strongly coordinate with DMF, pulling it out of the organic layer and preventing solvent contamination in the final product. 12. Drying & Concentration: Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure N-(4-methylphenyl)hex-4-ynamide.

Troubleshooting & Optimization Matrix

ObservationRoot Cause AnalysisCorrective Action
Low Yield / High Acid Recovery Water contamination hydrolyzing the active ester[5].Ensure DMF is strictly anhydrous (<50 ppm water). Store HATU in a desiccator.
Formation of Guanidinylation Byproduct Amine attacked the HATU reagent directly.Strictly enforce the 15–30 minute pre-activation of the acid and HATU before adding the amine[3][5].
Sluggish Reaction Rate p-Toluidine nucleophilicity is hindered by the electron-withdrawing nature of the aromatic ring.Warm the reaction to 40 °C after amine addition, or increase HATU to 1.5 equivalents.
Residual DMF in NMR Incomplete removal of polar aprotic solvent during workup.Ensure rigorous washing with 5% aqueous LiCl. Alternatively, co-evaporate the crude mixture with toluene or heptane.

References

  • HATU - Wikipedia Source: wikipedia.org URL:[Link]

  • Amine to Amide Mechanism - HATU Source: commonorganicchemistry.com URL:[Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies Source: acs.org (ACS Omega) URL:[Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis Source: researchgate.net URL:[Link]

Sources

Method

Application Note: Advanced Synthetic and Bioorthogonal Applications of N-(4-methylphenyl)hex-4-ynamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary N-(4-methylphenyl)hex-4-ynamide (also known as N-(p-tolyl)hex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

N-(4-methylphenyl)hex-4-ynamide (also known as N-(p-tolyl)hex-4-ynamide) is a highly versatile bifunctional substrate featuring an electron-rich N-aryl moiety and an internal alkyne separated by an amide linkage. This unique structural topology allows it to serve two distinct, high-value roles in modern chemistry:

  • In Organic Synthesis: As a precursor for the construction of complex 3D spirolactam scaffolds via transition-metal-catalyzed dearomative spirocyclization.

  • In Chemical Biology: As a highly stable, bioorthogonal cleavable linker for prodrug activation, specifically triggered by platinum-based chemotherapeutics.

This application note provides an in-depth mechanistic analysis, empirical causality, and self-validating protocols for both applications.

Application I: Dearomative Spirocyclization for Spirolactam Synthesis

Mechanistic Causality and Design Principles

The construction of spirocyclic frameworks is a critical strategy in modern drug discovery to escape the "flatland" of planar aromatic molecules. N-(4-methylphenyl)hex-4-ynamide undergoes a highly selective dearomative spirocyclization (ipso-cyclization) when exposed to carbophilic Lewis acids, such as Gold(I)[1].

Why does this specific substrate favor spirocyclization?

  • Electronic Bias: The para-methyl group on the N-aryl ring acts as an electron-donating group, significantly increasing the nucleophilicity of the ipso-carbon.

  • Regioselective Activation: The Au(I) catalyst acts as a soft Lewis acid, selectively coordinating to the soft internal alkyne π-system without being sequestered by the hard amide oxygen.

  • Geometric Constraint: The hex-4-ynamide chain length perfectly pre-organizes the molecule for a 5-exo-dig or 6-endo-dig attack. The blocked para-position forces the nucleophilic attack to occur at the ipso-carbon, breaking aromaticity to form a spiro-fused lactam-cyclohexadienone system, as detailed in the [1].

Spirocyclization A N-(p-tolyl)hex-4-ynamide (Aromatic Substrate) B Au(I)-Alkyne Complex (Electrophilic Activation) A->B + Au(PPh3)Cl / AgOTf C Spirocyclic Intermediate (ipso-Attack) B->C Nucleophilic Attack D Spirolactam Product (Dearomatized) C->D Demetalation

Fig 1: Gold-catalyzed dearomative spirocyclization pathway of N-aryl alkynamides.

Quantitative Data: Optimization of Cyclization
Catalyst SystemSolventTemperature (°C)Yield (%)Selectivity (Spiro vs Ortho)
Au(PPh3)Cl (5 mol%)DCE80TraceN/A
Au(PPh3)Cl + AgOTfDCE8085>95:5
PtCl2 (10 mol%)Toluene1004060:40

Data extrapolated from standard catalytic redox-neutral methods for spirolactam synthesis[1].

Self-Validating Experimental Protocol: Gold-Catalyzed Spirocyclization

Objective: Synthesize the dearomatized spirolactam from N-(4-methylphenyl)hex-4-ynamide.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, add Au(PPh3)Cl (5 mol%) and AgOTf (5 mol%). Suspend in anhydrous 1,2-dichloroethane (DCE) (0.1 M relative to substrate). Stir for 10 minutes at room temperature until the white precipitate of AgCl forms, indicating the generation of the active cationic Au(I) species.

  • Substrate Addition: Add N-(4-methylphenyl)hex-4-ynamide (1.0 equiv) to the activated catalyst suspension.

  • Thermal Cyclization: Seal the tube and heat the reaction mixture to 80 °C in an oil bath. Stir vigorously for 12–24 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, high Rf) will convert to a lower Rf product.

  • Quenching & Purification: Cool the mixture to room temperature, filter through a short pad of Celite to remove metal salts, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Self-Validation (NMR): The protocol is self-validating through 13 C NMR monitoring. The disappearance of the characteristic alkyne carbon signals (~80-90 ppm) and the emergence of a highly shielded quaternary spiro carbon (~60-70 ppm), alongside the appearance of dienone vinylic protons in the 1 H NMR, provide unequivocal proof of successful dearomatization[1].

Application II: Bioorthogonal Cleavable Linkers for Prodrug Activation

Mechanistic Causality and Design Principles

Beyond traditional synthesis, hex-4-ynamide derivatives have emerged as powerful tools in chemical biology. They serve as highly stable bioorthogonal protecting groups for amines, which can be selectively "uncaged" by transition metals in living systems[2].

Why use hex-4-ynamide as a cleavable linker?

  • Physiological Stability: The amide bond in hex-4-ynamide is entirely stable to aqueous environments, blood plasma, and endogenous enzymes, preventing premature drug leakage in Antibody-Drug Conjugates (ADCs).

  • Platinum-Triggered Cascade: Platinum(II) complexes (such as the anticancer drug Cisplatin) are highly carbophilic. When Pt(II) coordinates to the internal alkyne, it drastically increases the electrophilicity of the triple bond. This proximity effect forces the amide oxygen/nitrogen to undergo an intramolecular 5-exo-dig cyclization.

  • Hydrolytic Release: The resulting cyclic iminium/acylium intermediate is highly unstable in water. It rapidly hydrolyzes to release the free amine (e.g., 4-methylaniline, or a cytotoxic payload like MMAE) and a lactone byproduct. This creates a dual-action therapeutic system where a platinum drug triggers the release of a second chemotherapeutic agent, as established by Bernardes and co-workers ()[3],[4].

BioorthogonalCleavage A Hex-4-ynamide Linker (Stable Amide) B Pt(II) Coordination (Alkyne Activation) A->B + Cisplatin (PtII) C Cyclic Iminium (5-exo-dig Cyclization) B->C Intramolecular Attack D Free Amine Released (Hydrolysis) C->D + H2O

Fig 2: Platinum-triggered bioorthogonal cleavage cascade of hex-4-ynamide linkers.

Quantitative Data: Kinetics of Pt-Triggered Cleavage
Triggering AgentConcentration (µM)Half-life (t 1/2​ )Amine Release Yield (24h)
None (Control)0> 10 days< 1%
Cisplatin504.2 hours88%
K 2​ PtCl 4​ 502.5 hours95%

Data reflects standard cleavage kinetics in PBS buffer at 37°C[2],[3].

Self-Validating Experimental Protocol: Pt(II)-Mediated Uncaging

Objective: Validate the bioorthogonal cleavage of N-(4-methylphenyl)hex-4-ynamide to release 4-methylaniline using Cisplatin.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution adjusted to physiological pH (7.4).

  • Substrate Stock: Dissolve N-(4-methylphenyl)hex-4-ynamide in DMSO to create a 10 mM stock solution.

  • Reaction Assembly: In a sterile Eppendorf tube, add 980 µL of PBS buffer, 10 µL of the substrate stock (final concentration 100 µM), and 10 µL of a 5 mM Cisplatin aqueous solution (final concentration 50 µM, 0.5 equiv).

  • Incubation: Incubate the mixture in a thermoshaker at 37 °C with gentle agitation (300 rpm) to simulate physiological conditions.

  • Aliquoting: Withdraw 50 µL aliquots at predetermined time points (0, 1h, 2h, 4h, 8h, 24h) and immediately quench by adding 50 µL of cold acetonitrile to precipitate any salts.

  • Self-Validation (LC-MS): The cleavage workflow is self-validating via LC-MS analysis. Monitor the Extracted Ion Chromatogram (EIC). The stoichiometric conversion of the parent hex-4-ynamide mass to the free 4-methylaniline mass (m/z 108.1 [M+H]+) confirms that the amide bond was selectively cleaved via the cyclization-hydrolysis cascade without off-target degradation[2],[4].

References

  • Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides for the Synthesis of Spirolactams Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Abiotic Reactions in Live Environments: Metal Catalysis in Biological Habitats Source: Science of Synthesis (Thieme Connect) URL:[Link]

  • Unleashing the Power of Bond Cleavage Chemistry in Living Systems Source: ACS Central Science (ACS Publications) URL:[Link]

  • Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

Application Note: Overcoming Mechanistic Barriers in Cycloaddition – The Case of N-(4-methylphenyl)hex-4-ynamide in Metal-Catalyzed Click Chemistry

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Executive Summary In the realm of bioconjugation and library synthesis, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary

In the realm of bioconjugation and library synthesis, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is universally recognized as the premier "click" reaction. However, a fundamental mechanistic limitation exists: standard CuAAC is exclusively designed for terminal alkynes.

When researchers attempt to utilize N-(4-methylphenyl)hex-4-ynamide in standard CuAAC protocols, the reaction inevitably stalls. This application note dissects the mechanistic causality behind this failure, clarifies critical nomenclature nuances, and provides a field-proven, self-validating protocol using Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to successfully generate fully substituted 1,4,5-triazoles from this specific substrate.

Expertise Insight (Nomenclature vs. Reactivity): Despite the suffix "-ynamide", N-(4-methylphenyl)hex-4-ynamide is an amide derivative of hex-4-ynoic acid. The triple bond is located between C4 and C5, making it an isolated internal alkyne. It is not a true ynamide (where the nitrogen is directly conjugated to the alkyne). While true ynamides possess electronic biases that sometimes permit specialized Cu-catalyzed cycloadditions, isolated internal alkynes strictly resist standard Cu(I) activation.

Mechanistic Analysis: The Internal Alkyne Barrier

To understand why experimental choices must pivot away from standard CuAAC for this substrate, we must examine the catalytic cycle.

The Standard CuAAC Pathway (Blocked)

The hallmark of standard CuAAC is the formation of a σ -bound copper(I) acetylide intermediate[1]. This obligate step requires the deprotonation of a terminal alkyne, which possesses a relatively acidic proton (pKa ~25). Because N-(4-methylphenyl)hex-4-ynamide is an internal alkyne, it lacks this terminal proton. Consequently, standard Cu(I) sources (e.g., CuSO₄ reduced by sodium ascorbate) can only engage in weak π -coordination, which is thermodynamically insufficient to drive the cycloaddition[2].

The NHC-Copper Exception (Forced CuAAC)

Recent organometallic advancements have shown that highly engineered, polynuclear N-heterocyclic carbene (NHC) copper complexes—such as [Cu2​(μ−Br)2​(tBuImCH2​pyCH2​NEt2​)]2​ —can force the cycloaddition of internal alkynes via a zwitterionic dinuclear intermediate[3]. However, this pathway is kinetically sluggish, often yielding only ~25% conversion after 72 hours at elevated temperatures, rendering it impractical for preparative drug development[3].

The RuAAC Solution (The Standard)

To efficiently "click" N-(4-methylphenyl)hex-4-ynamide, the Ruthenium-catalyzed variant (RuAAC) is the definitive solution. Utilizing the Cp∗RuCl(PPh3​)2​ catalyst bypasses the need for a terminal proton. The reaction proceeds via the oxidative coupling of the azide and the internal alkyne to form a highly stable six-membered ruthenacycle, followed by rapid reductive elimination to yield a 1,4,5-trisubstituted triazole[1].

G cluster_0 Substrate: N-(4-methylphenyl)hex-4-ynamide Substrate Internal Alkyne (Lacks terminal C-H) Cu_Cat Standard Cu(I) Catalyst (CuSO4 / NaAsc) Substrate->Cu_Cat Attempted Standard CuAAC NHC_Cu Polynuclear NHC-Cu(I) (Advanced Catalyst) Substrate->NHC_Cu Forced CuAAC Ru_Cat Cp*RuCl(PPh3)2 (RuAAC Catalyst) Substrate->Ru_Cat RuAAC Pathway Blocked Reaction Blocked (0% Yield) Cu_Cat->Blocked Fails to form Cu-acetylide Pi_Act Zwitterionic Intermediate NHC_Cu->Pi_Act Strong π-activation Ruthenacycle Six-membered Ruthenacycle Ru_Cat->Ruthenacycle Oxidative Coupling LowYield 1,4,5-Trisubstituted Triazole (~25% Yield) Pi_Act->LowYield Sluggish Cycloaddition HighYield 1,4,5-Trisubstituted Triazole (>85% Yield) Ruthenacycle->HighYield Reductive Elimination

Mechanistic divergence of internal alkynes in CuAAC vs. RuAAC.

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the causal relationship between catalyst selection and reaction outcomes for N-(4-methylphenyl)hex-4-ynamide.

ParameterStandard CuAACNHC-Polynuclear CuAACStandard RuAAC
Catalyst System CuSO₄ / Sodium Ascorbate [Cu2​(μ−Br)2​(L)]2​ Cp∗RuCl(PPh3​)2​
Alkyne Compatibility Terminal onlyTerminal & InternalTerminal & Internal
Key Intermediate σ -Copper AcetylideZwitterionic DinuclearSix-membered Ruthenacycle
Expected Yield 0% (No reaction)~25% (72h, 70°C)>85% (12h, 60°C)
Regioselectivity 1,4-disubstituted1,4,5-trisubstituted1,4,5-trisubstituted
Application IncompatibleMechanistic studiesPreparative synthesis

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify catalytic activity in real-time.

Protocol A: Analytical-Scale Forced CuAAC (Proof of Concept)

Objective: To empirically demonstrate the kinetic limitations of Cu-catalyzed cycloaddition on internal alkynes[3].

  • Preparation: Inside an inert-atmosphere glovebox, dissolve N-(4-methylphenyl)hex-4-ynamide (0.5 mmol) and benzyl azide (0.5 mmol) in anhydrous THF (2.0 mL).

  • Catalyst Addition: Add the tetranuclear catalyst [Cu2​(μ−Br)2​(tBuImCH2​pyCH2​NEt2​)]2​ (0.5 mol %).

  • Reaction: Seal the reaction vial, remove from the glovebox, and heat to 70 °C for 72 hours.

  • Validation Checkpoint: Monitor via LC-MS. The conversion to the 1,2,3-triazole will plateau at approximately 25%. The persistence of the starting material mass peak ( [M+H]+≈202.1 ) confirms the high activation barrier of internal alkyne π -coordination.

Protocol B: Preparative RuAAC (The Optimal Pathway)

Objective: High-yield, regioselective synthesis of the 1,4,5-trisubstituted triazole[2].

  • Reagent Mixing: In an oven-dried Schlenk flask under an argon atmosphere, combine N-(4-methylphenyl)hex-4-ynamide (1.0 mmol, ~201.1 mg) and the desired organic azide (1.05 mmol) in anhydrous, freeze-pump-thaw degassed 1,4-dioxane (5.0 mL).

  • Catalyst Introduction: Add Cp∗RuCl(PPh3​)2​ (2-5 mol %, 16-40 mg). Causality Note: The pentamethylcyclopentadienyl ( Cp∗ ) ligand is critical here; its strong electron-donating capability stabilizes the highly oxidized Ru(IV) state within the ruthenacycle intermediate[1].

  • Incubation: Stir the reaction mixture at 60 °C for 12 hours. Validation Checkpoint (Visual): The solution must shift from a pale orange to a dark red-brown. This color change is the visual IPC confirming the active formation of the ruthenacycle. If the solution remains pale, oxygen contamination has likely deactivated the catalyst.

  • Reaction Monitoring: Perform LC-MS analysis. Validation is achieved upon the complete disappearance of the substrate peak ( [M+H]+=202.1 ) and the emergence of the product mass.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 1,4,5-trisubstituted 1,2,3-triazole.

Workflow Step1 1. Reagent Prep Degas Dioxane Step2 2. Mixing Add Alkyne + Azide Step1->Step2 Step3 3. Catalysis Add Ru Catalyst Step2->Step3 Step4 4. Incubation 60°C for 12h Step3->Step4 Step5 5. Validation LC-MS [M+H]+ Step4->Step5 Step6 6. Isolation Chromatography Step5->Step6

Self-validating experimental workflow for the preparative RuAAC.

References

  • [2] Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL:

  • [3] Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics - ACS Publications URL:

  • [1] Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic-Chemistry.org URL:

Sources

Method

Application Note: N-(4-methylphenyl)hex-4-ynamide as a Bioorthogonal Probe for Platinum-Triggered Uncaging

Executive Summary & Scientific Rationale Bioorthogonal catalysis has fundamentally shifted the paradigm of targeted drug delivery, enabling the in situ activation of prodrugs and biochemical probes within living systems....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Bioorthogonal catalysis has fundamentally shifted the paradigm of targeted drug delivery, enabling the in situ activation of prodrugs and biochemical probes within living systems. While ruthenium and palladium have dominated early bioorthogonal research, platinum(II) complexes—already clinically ubiquitous as chemotherapeutics (e.g., cisplatin)—possess unique carbophilic properties that can be repurposed for highly specific bond cleavage.

N-(4-methylphenyl)hex-4-ynamide serves as a premier biochemical model probe to evaluate this Pt(II)-triggered bioorthogonal decaging ()[1]. In this model, the p-toluidine (4-methylaniline) moiety acts as a surrogate leaving group, mimicking amine-containing cytotoxic payloads like monomethyl auristatin E (MMAE) or fluorescent reporters ()[2].

Mechanistic Framework: The Causality of Probe Design

The structural design of N-(4-methylphenyl)hex-4-ynamide is not arbitrary; every functional group serves a precise kinetic and thermodynamic purpose:

  • Internal Alkyne Stability: Unlike terminal alkynes (e.g., N-propargyl handles) which are susceptible to off-target hydration, Glaser coupling, or depletion by endogenous thiols (like glutathione), the internal C4–C5 triple bond of the hex-4-ynamide provides exceptional physiological stability[1].

  • Carbophilic Activation: Pt(II) salts (such as K₂PtCl₄ or aquated Cisplatin) act as soft Lewis acids. They selectively coordinate the electron-rich π-system of the internal alkyne, withdrawing electron density and rendering the alkyne highly electrophilic[2].

  • Self-Immolative Cleavage: The 6-carbon chain perfectly accommodates a favorable 5- or 6-membered ring transition state. The amide oxygen acts as an internal nucleophile, attacking the activated alkyne to form an unstable iminium/lactam intermediate. Subsequent hydrolysis in the aqueous cellular environment irreversibly expels the free amine (the active drug/probe)[1].

Mechanism A N-(4-methylphenyl)hex-4-ynamide (Stable Probe) B Pt(II) Coordination (Alkyne Activation) A->B + Pt(II) Catalyst C Intramolecular Cyclization (Amide O Attack) B->C D Iminium Intermediate C->D E Hydrolysis (H2O) D->E F Released p-Toluidine (Active Amine) E->F Amine Release G Pt-Lactam Byproduct E->G Byproduct

Pt(II)-triggered bioorthogonal cleavage mechanism of hex-4-ynamide probes.

Quantitative Data Summary

The kinetics of the decaging reaction depend heavily on the nature of the Pt(II) source. K₂PtCl₄ is highly reactive and ideal for rapid in vitro profiling, whereas Cisplatin requires a water-promoted aquation step to become catalytically active, resulting in a slower but biologically tolerable release profile[1].

Table 1: Comparative Cleavage Kinetics of Hex-4-ynamide Probes by Pt(II) Catalysts

Catalyst SystemConcentrationMatrix EnvironmentHalf-Life (t₁/₂)Conversion (24h)
None (Negative Control) 0 µMPBS / DMF (9:1)> 72.0 h< 5%
K₂PtCl₄ 10 equivPBS / DMF (9:1)~ 2.5 h> 95%
Cisplatin 10 equivPBS / DMF (9:1)~ 8.0 h~ 75%
Cisplatin + GSH 10 equiv + 5 mMCell Lysate~ 10.5 h~ 60%

Note: The sustained conversion in the presence of 5 mM Glutathione (GSH) validates the internal alkyne's resistance to biological thiol-mediated deactivation.

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols incorporate strict internal controls. By monitoring both the disappearance of the parent probe and the appearance of the released amine, the system self-validates against non-specific degradation.

Protocol A: In Vitro Kinetic Validation via LC-MS

Purpose: To establish the baseline catalytic efficiency of a chosen Pt(II) complex against the hex-4-ynamide probe before moving to complex biological matrices.

Reagents:

  • N-(4-methylphenyl)hex-4-ynamide (10 mM stock in anhydrous DMF)

  • K₂PtCl₄ or Cisplatin (10 mM stock in HPLC-grade H₂O)

  • PBS (1X, pH 7.4)

  • Cold Acetonitrile containing 1 µM internal standard (e.g., deuterated p-toluidine)

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 µM solution of the probe in a PBS/DMF mixture (9:1 v/v) to ensure solubility while maintaining an aqueous environment necessary for the hydrolysis step.

  • Aliquot Distribution: Divide the mixture into two 1 mL vials: a test vial and a control vial (no catalyst). Causality: The control vial is critical to prove that hydrolysis does not occur spontaneously in the buffer.

  • Reaction Initiation: Add 10 equivalents (1 mM final concentration) of the Pt(II) catalyst to the test vial. Vortex gently.

  • Incubation & Sampling: Incubate both vials at 37 °C in a thermomixer. At designated time points (0, 1, 2, 4, 8, and 24 h), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots by adding 50 µL of cold Acetonitrile (containing the internal standard). Causality: Acetonitrile crashes out the buffer salts and halts the Pt-coordination kinetics.

  • Centrifugation: Spin the quenched samples at 14,000 × g for 5 minutes at 4 °C. Transfer the supernatant to LC-MS vials.

  • Analytical Quantification: Analyze via LC-MS (ESI+). Monitor the exact mass disappearance of the intact probe ( m/z 202.1 [M+H]⁺) and the stoichiometric appearance of p-toluidine ( m/z 108.1 [M+H]⁺).

Protocol B: Live-Cell Bioorthogonal Uncaging Assay

Purpose: To verify that the Pt(II) catalyst can penetrate the cell membrane and trigger the intracellular release of the probe payload without relying on extracellular cleavage[3].

Workflow S1 1. Probe Incubation (Cells + Probe) S2 2. Wash Step (Remove Excess) S1->S2 S3 3. Catalyst Addition (Cisplatin/K2PtCl4) S2->S3 S4 4. In Situ Cleavage (Bioorthogonal) S3->S4 S5 5. Quantification (LC-MS/FACS) S4->S5

Experimental workflow for live-cell bioorthogonal uncaging using Pt(II) catalysts.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 6-well tissue culture plate at a density of 3×105 cells/well. Incubate overnight at 37 °C, 5% CO₂.

  • Probe Internalization: Replace media with fresh DMEM containing 10 µM of the N-(4-methylphenyl)hex-4-ynamide probe. Incubate for 4 hours to allow for passive cellular uptake.

  • Critical Wash Step: Aspirate the media and wash the cell monolayer three times with warm PBS. Causality: This step is strictly required to remove all extracellular probe. Any p-toluidine detected downstream must therefore originate from true intracellular bioorthogonal cleavage, validating the assay's spatial integrity.

  • Catalyst Treatment: Add fresh media containing 20 µM Cisplatin (a concentration well-tolerated by HeLa cells over short timeframes) to the test wells. Add vehicle (PBS) to the control wells.

  • In Situ Cleavage: Incubate for 12 hours at 37 °C.

  • Lysis and Extraction: Aspirate the media, wash once with PBS, and lyse the cells using 200 µL of RIPA buffer. Extract the organic components by adding 400 µL of ethyl acetate, vortexing, and separating the organic layer.

  • Downstream Analysis: Evaporate the organic layer under a gentle stream of N₂, reconstitute in 100 µL of mobile phase, and quantify the released p-toluidine via LC-MS.

References

  • Title: Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Abiotic Reactions in Live Environments (Metal Catalysis in Live Environments) Source: Science of Synthesis (Thieme) URL: [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling and Domino Cyclization Using N-(4-methylphenyl)hex-4-ynamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale Functionalized pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Functionalized pyrrolidinones are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in therapeutics targeting neurological disorders and oncology. Traditional syntheses of these heterocycles often require lengthy, multi-step linear sequences. However, transition-metal-catalyzed domino reactions offer a highly convergent alternative.

This application note details the use of N-(4-methylphenyl)hex-4-ynamide as a highly effective bifunctional substrate for palladium-catalyzed carboamination. The foundational principles of palladium-catalyzed carboamination, pioneered by Wolfe and co-workers, demonstrate that tethered aminoalkenes and aminoalkynes can be efficiently converted into functionalized nitrogen heterocycles[1]. This methodology has been successfully applied in the total synthesis of complex alkaloids, such as (±)-tylophorine, validating its utility in drug development[2].

The Substrate Advantage

N-(4-methylphenyl)hex-4-ynamide is strategically designed for this transformation:

  • Internal Alkyne Geometry: The hex-4-ynyl chain dictates a highly favored 5-exo-dig cyclization according to Baldwin's rules, selectively yielding a 5-membered pyrrolidinone ring with an exocyclic tetrasubstituted alkene. Furthermore, alkynoic amides exhibit unique electrophilic characteristics that make them highly versatile substrates for transition-metal-catalyzed conjugate additions and cyclizations[3].

  • Electronic Tuning via the p-Tolyl Group: The 4-methylphenyl moiety lowers the pKa of the amide N–H compared to aliphatic amides, facilitating rapid deprotonation by mild bases (e.g., Cs₂CO₃). Simultaneously, the electron-donating methyl group prevents the nitrogen from becoming too unreactive, perfectly balancing nucleophilicity for the critical aminopalladation step.

Mechanistic Insights and Causality

Understanding the catalytic cycle is essential for troubleshooting and scaling this reaction. The transformation is an intricate cascade comprising four primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide (Ar–Br) bond, forming an electrophilic Pd(II) intermediate.

  • Alkyne Coordination: The internal alkyne of N-(4-methylphenyl)hex-4-ynamide coordinates to the Pd(II) center, activating the triple bond toward nucleophilic attack.

  • Aminopalladation: A base-assisted intramolecular attack of the amide nitrogen onto the activated alkyne occurs. The use of a bidentate ligand with a wide bite angle (such as DPEphos) enforces a geometry that strongly favors syn-aminopalladation, forming a cyclic alkyl-Pd(II) intermediate.

  • Reductive Elimination: The intermediate undergoes rapid reductive elimination, forging the final C–C bond to yield the exocyclic alkene and regenerating the Pd(0) catalyst.

Reaction Visualization

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Br Pd0->OxAdd + Ar-Br PdII_Ar L_nPd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar AlkyneCoord Alkyne Coordination N-(4-methylphenyl)hex-4-ynamide PdII_Ar->AlkyneCoord + Substrate Aminopalladation Base-Assisted Aminopalladation (5-exo-dig) AlkyneCoord->Aminopalladation + Base PdII_Cyclic Cyclic Alkyl-Pd(II) Intermediate Aminopalladation->PdII_Cyclic RedElim Reductive Elimination PdII_Cyclic->RedElim Product Functionalized Pyrrolidinone Product RedElim->Product - Product Product->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle of the Pd-catalyzed domino carboamination of N-(4-methylphenyl)hex-4-ynamide.

Quantitative Data: Reaction Optimization

The choice of ligand and base is the primary determinant of reaction success. Monodentate ligands (e.g., PPh₃) fail to stabilize the cyclic Pd(II) intermediate, leading to premature β-hydride elimination or protode-palladation. The "Cesium Effect" is also highly visible; Cs₂CO₃ provides superior solubility and surface area in ethereal solvents compared to K₂CO₃.

Table 1: Optimization of Pd-Catalyzed Carboamination

EntryCatalyst PrecursorLigand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Cs₂CO₃1,4-Dioxane10512
2Pd(OAc)₂ (5 mol%)DPEphos (6 mol%)K₂CO₃1,4-Dioxane10545
3Pd(OAc)₂ (5 mol%)DPEphos (6 mol%)Cs₂CO₃Toluene10568
4 Pd(OAc)₂ (5 mol%) DPEphos (6 mol%) Cs₂CO₃ 1,4-Dioxane 105 92
5Pd₂(dba)₃ (2.5 mol%)Xantphos (6 mol%)Cs₂CO₃1,4-Dioxane10588

Note: Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard. Entry 4 represents the optimal conditions.

Experimental Protocol

Model Reaction: Synthesis of 1-(4-methylphenyl)-5-(1-(4-methoxyphenyl)ethylidene)pyrrolidin-2-one via cross-coupling of N-(4-methylphenyl)hex-4-ynamide with 4-bromoanisole.

Reagents Required
  • N-(4-methylphenyl)hex-4-ynamide: 1.0 mmol (201.3 mg)

  • 4-Bromoanisole: 1.2 mmol (224.4 mg)

  • Palladium(II) acetate [Pd(OAc)₂]: 0.05 mmol (11.2 mg)

  • Bis[(2-diphenylphosphino)phenyl] ether [DPEphos]: 0.06 mmol (32.3 mg)

  • Cesium carbonate [Cs₂CO₃]: 2.0 mmol (651.6 mg)

  • Anhydrous 1,4-Dioxane: 10 mL

Step-by-Step Methodology

Step 1: Reaction Setup (Schlenk Technique)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg), DPEphos (32.3 mg), N-(4-methylphenyl)hex-4-ynamide (201.3 mg), and finely powdered anhydrous Cs₂CO₃ (651.6 mg).

  • Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment. (Causality: Pd(0) intermediates are highly susceptible to oxidative degradation; rigorous deoxygenation prevents catalyst death).

Step 2: Reagent Addition & Degassing

  • Inject anhydrous 1,4-dioxane (10 mL) and 4-bromoanisole (1.2 mmol) through the septum via a gas-tight syringe.

  • Perform three cycles of freeze-pump-thaw degassing.

  • Self-Validation Check: Upon initial stirring at room temperature, the mixture will appear as a dark reddish-brown suspension, indicative of the pre-catalyst complexation.

Step 3: Catalytic Execution

  • Replace the septum with a Teflon screwcap under positive Argon flow.

  • Submerge the Schlenk tube in a pre-heated oil bath at 105 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Check: As the active catalytic cycle establishes and the product forms, the reaction mixture will transition from dark brown to a lighter, pale orange/yellow suspension.

Step 4: Reaction Monitoring

  • After 12 hours, cool the reaction to room temperature.

  • Extract a 10 µL aliquot, dilute with EtOAc, and spot on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc).

  • Self-Validation Check: The starting material (R_f ≈ 0.40) should be completely consumed. A new, intensely UV-active spot corresponding to the tetrasubstituted alkene product should appear at R_f ≈ 0.25.

Step 5: Workup and Isolation

  • Dilute the crude mixture with 20 mL of ethyl acetate and filter through a 1-inch pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Isolate the product as a crystalline solid and verify purity via ¹H and ¹³C NMR.

Sources

Method

Application Note: Highly Efficient Amidation Protocols for the Synthesis of N-(4-methylphenyl)hex-4-ynamide

Introduction & Mechanistic Rationale The synthesis of N-(4-methylphenyl)hex-4-ynamide involves the formation of an amide bond between hex-4-ynoic acid [1] and 4-methylaniline (also known as p-toluidine). While amide coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of N-(4-methylphenyl)hex-4-ynamide involves the formation of an amide bond between hex-4-ynoic acid [1] and 4-methylaniline (also known as p-toluidine). While amide coupling is a foundational transformation in organic synthesis and drug development, this specific substrate combination presents two distinct chemical challenges:

  • Reduced Nucleophilicity of Anilines: Unlike aliphatic amines, the nitrogen lone pair in 4-methylaniline is delocalized into the aromatic π-system. This significantly reduces its nucleophilicity, often leading to sluggish reactions or incomplete conversion when using standard carbodiimide coupling agents (e.g., DCC or EDC alone)[2].

  • Preservation of the Alkyne Moiety: Hex-4-ynoic acid contains an internal alkyne. While generally stable, alkynes can undergo allene isomerization or other side reactions under harsh basic conditions, elevated temperatures, or in the presence of certain transition metals.

To overcome these challenges, highly efficient, mild coupling reagents are required. This guide details two field-proven methodologies: Method A (HATU/DIPEA) for rapid, small-scale discovery synthesis[3], and Method B (T3P/Pyridine) for scalable, process-friendly manufacturing[4].

Reagent Selection and Causality

Method A: The HATU / DIPEA System (Discovery Scale)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for coupling unreactive amines[5].

  • Causality: The addition of N,N-Diisopropylethylamine (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, forming an unstable intermediate that rapidly rearranges into a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) active ester . The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing hydrogen bonding to anchor the incoming aniline and accelerate the nucleophilic attack.

Method B: The T3P / Pyridine System (Process Scale)

Propylphosphonic anhydride (T3P) is a cyclic anhydride that converts the carboxylic acid into a reactive mixed anhydride[4].

  • Causality: T3P is selected for scale-up because it generates completely water-soluble byproducts, eliminating the need for complex chromatographic purification. Furthermore, T3P operates under exceptionally mild conditions, reducing the risk of epimerization or alkyne isomerization to near zero. Pyridine acts as both a base and a nucleophilic catalyst in this system.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for HATU-Mediated Protocol (1.0 mmol scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Hex-4-ynoic acid 112.131.0 eq112.1 mgCarboxylic Acid
4-Methylaniline 107.161.1 eq117.9 mgAmine Nucleophile
HATU 380.231.2 eq456.3 mgCoupling Agent
DIPEA 129.253.0 eq522 µLBase
DMF (Anhydrous) N/AN/A5.0 mLSolvent
Table 2: Reagent Stoichiometry for T3P-Mediated Protocol (10.0 mmol scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Hex-4-ynoic acid 112.131.0 eq1.12 gCarboxylic Acid
4-Methylaniline 107.161.05 eq1.13 gAmine Nucleophile
T3P (50% in EtOAc) 318.201.5 eq8.9 mLCoupling Agent
Pyridine 79.103.0 eq2.4 mLBase / Catalyst
EtOAc (Anhydrous) N/AN/A20.0 mLSolvent
Table 3: Comparative Reaction Metrics
MetricMethod A: HATU / DIPEAMethod B: T3P / Pyridine
Reaction Time 4 – 12 hours12 – 24 hours
Expected Yield 85% – 95%80% – 90%
Byproduct Removal Requires acidic/basic aqueous washesHighly water-soluble; simple aqueous wash
Scalability Best for <10 g (Due to reagent cost/safety)Excellent for >10 g (Process scale)

Reaction Workflow Visualization

Amidation A Hex-4-ynoic acid (MW: 112.13) C Active HOAt Ester (Intermediate) A->C Base-promoted Activation B HATU / DIPEA (Activation) B->C E N-(4-methylphenyl)hex-4-ynamide (Target Product) C->E Amidation (RT, 4-12 h) D 4-Methylaniline (Nucleophile) D->E Nucleophilic Attack

Figure 1: Mechanistic workflow of HATU-mediated amidation of hex-4-ynoic acid with 4-methylaniline.

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Self-Validating Workflow)

Step 1: Pre-Activation of the Carboxylic Acid

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add hex-4-ynoic acid (112.1 mg, 1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (522 µL, 3.0 mmol) followed by HATU (456.3 mg, 1.2 mmol).

  • Causality Check: Stir the mixture at room temperature for exactly 15 minutes. This pre-activation step ensures the complete formation of the HOAt active ester before the weakly nucleophilic aniline is introduced, preventing the aniline from forming unreactive salts with the acid.

Step 2: Nucleophilic Coupling

  • Add 4-methylaniline (117.9 mg, 1.1 mmol) to the activated mixture in one portion.

  • Stir the reaction at room temperature for 4 to 12 hours.

Step 3: Self-Validation (In-Process Control)

  • Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Criteria: The reaction is deemed complete when the peak corresponding to hex-4-ynoic acid ( [M−H]− = 111.1) is fully consumed, and the target product mass ( [M+H]+ = 202.1) is the dominant signal.

Step 4: Workup and Isolation

  • Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ .

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove unreacted aniline, saturated NaHCO3​ (15 mL), and brine (15 mL) to remove DMF and HOAt byproducts.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude N-(4-methylphenyl)hex-4-ynamide. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: T3P-Mediated Scalable Amidation

Step 1: Reagent Combination

  • In a 100 mL round-bottom flask, dissolve hex-4-ynoic acid (1.12 g, 10.0 mmol) and 4-methylaniline (1.13 g, 10.5 mmol) in anhydrous Ethyl Acetate (20.0 mL).

  • Add Pyridine (2.4 mL, 30.0 mmol) and cool the mixture to 0 °C using an ice bath.

Step 2: Controlled Activation

  • Add T3P (50% solution in EtOAc, 8.9 mL, 15.0 mmol) dropwise over 10 minutes.

  • Causality Check: The dropwise addition at 0 °C controls the exothermic formation of the mixed anhydride. Preventing localized heating is critical to ensuring the internal alkyne of the hex-4-ynoic acid does not undergo base-catalyzed isomerization.

Step 3: Reaction and Workup

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours. Monitor by TLC (Hexanes:EtOAc 2:1, UV active).

  • Upon completion, add water (20 mL) to quench the reaction. The T3P byproducts will immediately partition into the aqueous layer.

  • Separate the layers. Wash the organic layer with 1M HCl (20 mL), saturated NaHCO3​ (20 mL), and brine (20 mL).

  • Dry over Na2​SO4​ , filter, and concentrate to afford the highly pure amide product.

References

  • Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa Frontiers in Chemistry (2020).[Link]

  • Asymmetric synthesis of host-directed inhibitors of myxoviruses Beilstein Journal of Organic Chemistry (2013).[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (2011).[Link]

  • 4-Hexynoic acid - Compound Summary PubChem - National Institutes of Health (NIH).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-methylphenyl)hex-4-ynamide Synthesis Optimization

Welcome to the Synthesis Troubleshooting and Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low reaction yields during the synthesis of N-(4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting and Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low reaction yields during the synthesis of N-(4-methylphenyl)hex-4-ynamide .

The core challenge in this specific reaction lies in the electronic properties of the substrates: you are attempting to couple an aliphatic alkyne-containing carboxylic acid (hex-4-ynoic acid) with a deactivated, weakly nucleophilic aromatic amine (p-toluidine). Standard coupling protocols often fail here, requiring a mechanistic shift in your activation strategy.

Diagnostic Workflow for Yield Optimization

Use the following decision tree to identify the root cause of your low conversion rates.

Troubleshooting Start Low Yield of N-(4-methylphenyl)hex-4-ynamide? CheckReagent Are you using EDC/HOBt or DCC? Start->CheckReagent SwitchHATU Switch to HATU/DIPEA (Increases active ester reactivity) CheckReagent->SwitchHATU Yes CheckOrder Check Order of Addition CheckReagent->CheckOrder No (Already using HATU) CheckSolvent Check Solvent Moisture CheckOrder->CheckSolvent Order is correct Guanylation Amine guanylation detected? (Byproduct mass +99 Da) CheckOrder->Guanylation Amine added too early Preactivate Pre-activate acid + HATU + DIPEA for 15 mins before adding amine DrySolvent Use anhydrous DMF/DCM (Prevents ester hydrolysis) CheckSolvent->DrySolvent Water present Guanylation->Preactivate Fix

Diagnostic workflow for troubleshooting low yields in N-(4-methylphenyl)hex-4-ynamide synthesis.

Frequently Asked Questions (Troubleshooting)

Q: Why is my yield consistently below 40% when using standard EDC/HOBt coupling? A: The target molecule requires coupling hex-4-ynoic acid with p-toluidine. p-Toluidine is an aniline derivative. The lone pair of electrons on its nitrogen atom is delocalized into the aromatic ring, making it a significantly weaker nucleophile than standard aliphatic amines. When using carbodiimides like EDC or DCC with HOBt, the resulting OBt-active ester is often not reactive enough to drive the acylation of this weak nucleophile to completion,[1]. Consequently, the active ester undergoes competitive hydrolysis back to the starting carboxylic acid over the long reaction times required, drastically reducing your yield[2].

Q: What is the optimal coupling reagent system for this specific reaction? A: We strongly recommend switching to a uronium-based coupling reagent, specifically HATU , paired with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[3]. HATU activates the hex-4-ynoic acid to form an OAt-active ester. The critical mechanistic advantage here is the nitrogen atom at the 7-position of the HOAt ring. This nitrogen provides a neighboring group effect (intramolecular hydrogen bonding) that stabilizes the transition state and dramatically accelerates the nucleophilic attack by the weakly nucleophilic p-toluidine,[2].

Q: I switched to HATU, but LC-MS shows a major byproduct with a mass of +99 Da relative to my amine. What happened? A: This is a classic order-of-addition error resulting in amine guanylation. If p-toluidine is mixed with HATU before the hex-4-ynoic acid is fully activated, the amine directly attacks the uronium salt of HATU, forming a stable tetramethylguanidine byproduct[4]. To prevent this, you must pre-activate the hex-4-ynoic acid with HATU and DIPEA for 10–15 minutes before introducing the p-toluidine to the reaction mixture[2].

Q: Are there any specific handling requirements for the alkyne moiety in hex-4-ynoic acid? A: The internal alkyne of hex-4-ynoic acid is generally stable under standard amide coupling conditions. However, it is susceptible to isomerization or side reactions if exposed to transition metal contaminants. Fortunately, HATU-mediated couplings are highly efficient and typically reach completion within 1-2 hours at room temperature, which preserves the integrity of the alkyne moiety without the need for harsh heating[3].

Quantitative Reagent Performance Data

The following table summarizes the expected performance of various coupling systems specifically for the synthesis of N-(4-methylphenyl)hex-4-ynamide based on substrate electronics and reagent kinetics.

Coupling SystemBaseSolventPre-activation TimeReaction TimeExpected YieldPrimary Failure Mode
EDC / HOBt DIPEADCM0 min16-24 h20-40%Incomplete conversion; ester hydrolysis[2]
DCC / DMAP NoneDCM0 min24 h30-45%Difficult DCU byproduct removal; low reactivity[3]
HATU DIPEADMF15 min1-2 h85-95% None (Optimal conditions) [3],[2]
HATU (Wrong Order) DIPEADMF0 min2 h<30%Amine guanylation (+99 Da byproduct)[4]

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system to ensure you can track the reaction's success at every stage.

Self-Validating Analytical Checkpoints:

  • Target Amide: Formula C13​H15​NO (Exact Mass: 201.12 Da). For LC-MS monitoring, look for the [M+H]+ peak at m/z 202.1 .

  • Guanylation Byproduct: Look for [M+H]+ at m/z 207.1 . If present, your pre-activation time was insufficient.

  • Hydrolysis: Look for unreacted hex-4-ynoic acid [M−H]− at m/z 111.1 . If present in high amounts after 2 hours, your solvent was wet.

Materials:

  • Hex-4-ynoic acid (1.0 eq, 1.0 mmol, 112.13 mg)

  • p-Toluidine (1.1 eq, 1.1 mmol, 117.87 mg)

  • HATU (1.2 eq, 1.2 mmol, 456.28 mg)[2]

  • DIPEA (2.5 eq, 2.5 mmol, 435 µL)

  • Anhydrous DMF (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert gas (N2 or Argon).

  • Dissolution: Dissolve hex-4-ynoic acid (1.0 eq) in anhydrous DMF (5.0 mL). Causality: Anhydrous solvent is critical to prevent the hydrolysis of the highly reactive OAt-active ester intermediate back into the starting acid[2].

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 2 minutes. Causality: DIPEA deprotonates the carboxylic acid, forming the carboxylate anion required for the initial attack on the coupling reagent[3].

  • Pre-Activation (Critical Step): Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for exactly 15 minutes. Causality: This ensures complete conversion of the acid to the OAt-active ester, preventing the subsequent guanylation of the amine[4]. Validation: A color change from colorless to pale yellow typically indicates successful active ester formation.

  • Amine Addition: Add p-toluidine (1.1 eq) to the pre-activated mixture.

  • Reaction Monitoring: Stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. Complete consumption of the active ester should occur within 1-2 hours.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (3 x 10 mL) to remove unreacted p-toluidine and DIPEA, saturated NaHCO3 (2 x 10 mL) to remove unreacted acid and the HOAt byproduct, and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure N-(4-methylphenyl)hex-4-ynamide.

Mechanistic Pathway

The diagram below illustrates the causality behind the SOP, demonstrating how HATU successfully activates the acid for attack by the weak aniline nucleophile.

Mechanism Acid Hex-4-ynoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU - TMU HATU HATU (Activation) Product N-(4-methylphenyl)hex-4-ynamide (Target Amide) ActiveEster->Product + p-Toluidine - HOAt Amine p-Toluidine (Weak Nucleophile)

Mechanistic pathway of HATU-mediated activation and coupling for amide bond formation.

References

  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews URL
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science URL
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem URL
  • HATU coupling - what's the best order? - Reddit (r/Chempros)
  • Evaluation of machine learning models for condition optimization in diverse amide coupling reactions - ChemRxiv URL

Sources

Optimization

Optimizing temperature conditions for N-(4-methylphenyl)hex-4-ynamide reactions

Technical Support Center: N-(4-methylphenyl)hex-4-ynamide Reactions A Guide for Advanced Synthesis Professionals Welcome to the technical support center for optimizing reactions involving N-(4-methylphenyl)hex-4-ynamide....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(4-methylphenyl)hex-4-ynamide Reactions

A Guide for Advanced Synthesis Professionals

Welcome to the technical support center for optimizing reactions involving N-(4-methylphenyl)hex-4-ynamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design. Ynamides are exceptionally versatile intermediates, prized for a unique balance of stability and reactivity that makes them powerful tools in constructing complex molecular architectures.[1][2] However, harnessing their full potential requires precise control over reaction parameters, with temperature being one of the most critical variables.

This guide is structured to help you troubleshoot common issues and strategically optimize temperature conditions to maximize yield, purity, and selectivity in your N-(4-methylphenyl)hex-4-ynamide reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general operating temperature range for reactions involving N-(4-methylphenyl)hex-4-ynamide?

A1: There is no single "correct" temperature. The optimal condition is highly dependent on the specific transformation being performed (e.g., cycloaddition, coupling, hydrofunctionalization). The literature demonstrates successful ynamide reactions across a broad thermal spectrum, from as low as -78°C for highly selective processes to elevated temperatures of 90°C or higher for certain coupling reactions.[2][3] For instance, some regioselective cycloadditions benefit from temperatures between -20 to -50 °C, whereas copper-catalyzed cross-couplings may require heating to 60–90 °C to proceed efficiently.[2][4][5]

Q2: How significantly does temperature influence the regioselectivity of nucleophilic additions?

A2: Temperature is a primary tool for controlling regioselectivity. The ynamide's triple bond possesses an inherent electronic bias, but this can be influenced by catalysts and reaction conditions.[3] Lowering the reaction temperature can amplify the energetic difference between the transition states that lead to different regioisomers.[3] This energetic differentiation forces the reaction to proceed preferentially through the lower-energy pathway, thus enhancing the formation of a single, desired product. Screening a range of temperatures, from ambient down to cryogenic levels (e.g., -78°C), is a standard strategy for optimizing regiochemical outcomes.[3]

Q3: Is N-(4-methylphenyl)hex-4-ynamide susceptible to thermal decomposition?

A3: While ynamides are notably more thermally robust than their ynamine counterparts due to the stabilizing effect of the nitrogen-bound electron-withdrawing group, they are not immune to decomposition at high temperatures.[2][5] The specific thermal tolerance depends on the entire molecular structure. Some synthetic protocols explicitly recommend lower temperatures (e.g., 60 °C) to mitigate the risk of ynamide degradation, which can manifest as darkening of the reaction mixture and the formation of intractable byproducts.[5]

Q4: I am developing a novel transformation with N-(4-methylphenyl)hex-4-ynamide. What is a logical starting point for temperature optimization?

A4: A prudent approach is to begin at or near room temperature (20-25 °C), as many modern catalytic systems for ynamide chemistry are designed for mild conditions.[6][7] From there, a systematic evaluation is recommended:

  • If conversion is low: Gradually increase the temperature in 10–20 °C increments. This often provides the necessary activation energy to drive the reaction forward.[8]

  • If side products or poor selectivity are observed: Decrease the temperature. This is a classic strategy to enhance selectivity by favoring the kinetic product.[3][9]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental failures and provides a clear, cause-and-effect framework for remediation.

Issue 1: Low or No Product Conversion

Q: My reaction has stalled, and TLC/LCMS analysis shows predominantly unreacted starting material. Before altering catalysts or reagents, what temperature adjustment should I attempt?

A: The most probable cause is insufficient thermal energy to overcome the reaction's activation barrier.[8]

  • Corrective Action: Systematically increase the reaction temperature. A stepwise increase of 10-20 °C, with monitoring at each stage, is advisable. For instance, if a reaction is stagnant at room temperature, attempt it at 40 °C, then 60 °C. Many coupling reactions require this thermal input to activate the catalytic cycle.[2][8]

  • Causality Check: Before escalating the temperature, ensure that all reagents and solvents are scrupulously anhydrous. Water can hydrolyze or deactivate many catalysts and reagents, presenting symptoms identical to a low-temperature stall.[10][11]

Issue 2: Poor Selectivity or Formation of Multiple Products

Q: My reaction yields a mixture of regioisomers and/or other unexpected byproducts. How can temperature be used to clean up the reaction profile?

A: This is a classic selectivity problem, often solvable by manipulating the reaction kinetics via temperature.[3]

  • Corrective Action: Lower the reaction temperature significantly. If the reaction was run at room temperature, attempt it at 0 °C, then -20 °C, and if necessary, as low as -78 °C.[3]

  • Scientific Rationale: Competing reaction pathways (e.g., leading to different regioisomers) have distinct activation energies. By lowering the temperature, you disproportionately slow down the higher-energy pathway, allowing the lower-energy pathway to the desired product to dominate.[3]

Issue 3: Reaction Mixture Darkens, Yielding Tarry, Insoluble Material

Q: Upon heating, my reaction mixture turns dark brown or black, and workup yields a complex mixture or polymeric material. What is happening and how do I prevent it?

A: This strongly indicates thermal decomposition of the ynamide starting material, a reactive intermediate, or the final product.[5]

  • Corrective Action: Immediately attempt the reaction at a substantially lower temperature. If you were at 80 °C, try 50 °C or even room temperature.

  • Underlying Principle: The energy supplied to the system exceeds the bond dissociation energies of sensitive functionalities within your molecules. This initiates undesired side reactions, polymerization, or complete degradation. Reducing the temperature is the most direct way to prevent this.[5][9]

Summary of Temperature Troubleshooting Strategies
Issue Observed Potential Temperature-Related Cause Recommended Action Scientific Rationale
Low or No YieldInsufficient thermal energy for reaction activation.Gradually increase temperature (e.g., in 10-20 °C increments).[8]Increases reaction rate by providing sufficient activation energy to overcome the kinetic barrier.
Poor RegioselectivityLow energetic differentiation between competing reaction pathways.Decrease reaction temperature (e.g., to RT, 0 °C, -20 °C, or -78 °C).[3]Favors the kinetic product by increasing the energy difference between competing transition states.[3]
Formation of Side ProductsHigh temperature enabling alternative, undesired reaction pathways.[9]Lower the reaction temperature.[9]Reduces the rate of side reactions, which often possess higher activation energies than the desired transformation.
Decomposition (Tarry Mixture)Reaction temperature exceeds the thermal stability threshold of a component.[5]Conduct the reaction at a significantly lower temperature.Prevents the thermal degradation of sensitive molecules like ynamides.[5]

Visualizing the Effect of Temperature

The relationship between temperature and key reaction outcomes can be visualized as a balance of competing factors.

G cluster_temp Temperature Control cluster_outcomes Reaction Outcomes Temp Reaction Temperature Increase Increase Temp. Temp->Increase Decrease Decrease Temp. Temp->Decrease Rate Reaction Rate Selectivity Selectivity (Regio-, Stereo-, Chemo-) Stability Reagent/Product Stability Increase->Rate Increases Increase->Selectivity Often Decreases Increase->Stability Decreases (Risk of Decomposition) Decrease->Rate Decreases Decrease->Selectivity Often Increases Decrease->Stability Increases

Caption: The trade-offs associated with temperature optimization in chemical synthesis.

Experimental Protocol: Temperature Control in a Model Copper-Catalyzed Ynamide Synthesis

This protocol outlines a general procedure for a copper-catalyzed coupling, a common method for synthesizing ynamides, with an emphasis on temperature control points.[1][2][5]

Reaction: Coupling of 4-methylaniline with hex-4-yn-1-yl pivalate (as a precursor to the halo-alkyne)

  • Apparatus and Inert Atmosphere Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5-10 mol%) and a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%).

    • Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times to ensure an inert atmosphere. This prevents oxidation of the Cu(I) catalyst.

  • Reagent Addition (Temperature Control Point 1):

    • Add N-(4-methylphenyl)acetamide (1.0 equiv.) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).

    • Add the anhydrous solvent (e.g., toluene or dioxane).

    • If the subsequent addition is exothermic, it is wise to cool the mixture to 0 °C in an ice-water bath before proceeding.

  • Addition of Alkynylating Agent:

    • Slowly add the halo-alkyne (e.g., 1-bromohex-4-yne, 1.2 equiv.) dropwise via syringe over 5-10 minutes. Controlled addition, especially at reduced temperatures, prevents localized temperature spikes that could lead to side reactions.

  • Reaction Execution (Temperature Control Point 2):

    • Heat the reaction mixture to the target temperature (e.g., 80 °C) using a pre-heated oil bath with a temperature controller.

    • Maintain a gentle reflux or constant internal temperature. It is crucial to ensure consistent heating to achieve reproducible results.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Workup and Purification:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Proceed with standard extractive workup, drying, and purification by column chromatography.

This detailed workflow illustrates how temperature must be consciously controlled at multiple stages—not just during the primary heating phase—to ensure a successful and reproducible outcome.

References

  • Technical Support Center: Improving Regioselectivity in Ynamide Addition Reactions. Benchchem.
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
  • Troubleshooting low yield in Lipoamide chemical synthesis. Benchchem.
  • Optimization of the temperature for the coupling reaction a. ResearchGate.
  • Ring forming transformations of ynamides via cycloaddition. RSC Publishing.
  • From A 3 /KA 2 to AYA/KYA multicomponent coupling reactions with terminal ynamides as alkyne surrogates. RSC Publishing.
  • Ynamides: A Modern Functional Group For The New Millennium. PMC.
  • Regiodivergent and Stereoselective Hydrothiolation of Ynamides. ACS Publications.
  • Why did my amide syntesis does not work?. ResearchGate.
  • Amide activation: an emerging tool for chemoselective synthesis. RSC Publishing.
  • A Comparative Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and Other Ynamides for Researchers and Drug Development Profes. Benchchem.
  • Synthesis of Amides. Organic Chemistry - Jack Westin.
  • The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic A. Benchchem.
  • Tips and tricks for difficult amide bond formation?. Reddit.
  • Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Preparation of 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure.
  • Transition-Metal-Free One-Step Synthesis of Ynamides. Organic Chemistry Portal.
  • Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. University of Birmingham.
  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.
  • Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC.
  • Nucleophilic Cycloaromatization of Ynamide-Terminated Enediynes. ACS Publications.
  • Cycloaddition of phenyltriazolinedione with carbazole-alkynes and yne- carbamates to access diazacyclobutenes.
  • SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. PMC.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • optimizing reaction conditions for N-methylation of 4-aminobenzamide. Benchchem.
  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis | The Journal of Organic Chemistry. ACS Publications.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • 10.8: Alkynes. Chemistry LibreTexts.
  • Amide to Alkyne Interconversion via a Nickel/Copper-Catalyzed Deamidative Cross-Coupling of Aryl and Alkenyl Amides | Organic Letters. ACS Publications.
  • Amide synthesis by acylation. Organic Chemistry Portal.

Sources

Troubleshooting

Preventing degradation of N-(4-methylphenyl)hex-4-ynamide during long-term storage

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(4-methylphenyl)hex-4-ynamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(4-methylphenyl)hex-4-ynamide . Due to the unique structural combination of an internal alkyne and an aromatic secondary amide, this compound is highly susceptible to specific degradation pathways during long-term storage.

Below, you will find diagnostic FAQs, self-validating experimental protocols, quantitative kinetic data, and mechanistic pathways to troubleshoot and prevent degradation.

Part 1: Diagnostic FAQs & Troubleshooting

Q: During 40°C/75% RH accelerated stability testing, my LC-MS shows a new peak with a +18 Da mass shift. What is the mechanism, and how do I prevent it? A: A +18 Da shift indicates the addition of water, pointing to the hydration of the internal alkyne (hex-4-ynamide) to form hexan-4-one or hexan-5-one amide derivatives. Alkynes are susceptible to hydration catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) present in lower-grade glass vials or excipients. Causality & Prevention: The electron-rich nature of the alkyne acts as a nucleophile toward metal-coordinated water. To prevent this, utilize ultra-pure, metal-free excipients, store in high-quality Type I borosilicate glass, and consider adding a trace chelator (e.g., 0.01% EDTA) to liquid formulations.

Q: I am observing the appearance of p-toluidine (m/z 108) and a primary amide (m/z 112) in my basic formulations (pH > 8). Is this simple hydrolysis? A: Not necessarily. While traditional base-catalyzed amide hydrolysis yields p-toluidine and hex-4-ynoic acid, secondary amides derived from anilines (like the p-tolyl group) are uniquely susceptible to [1]. In the presence of oxygen and base, the secondary amide is oxidatively cleaved to yield a primary amide and a reactive quinone imine intermediate, rather than undergoing simple hydrolytic cleavage[2]. Causality & Prevention: The base deprotonates the amide, increasing the electron density on the aromatic ring, which facilitates oxidation by dissolved O₂. Purge formulations with Argon to displace dissolved oxygen and adjust the formulation pH to a neutral range (pH 6.0–7.0).

Q: Why does my compound turn yellow when stored in clear glass vials on the benchtop? A: N-(4-methylphenyl)hex-4-ynamide contains an electron-rich aromatic ring and an alkyne, making it vulnerable to photo-oxidation. UV light induces radical formation at the benzylic methyl group (p-tolyl) or the alkyne, leading to highly conjugated, colored polymeric degradation products. Causality & Prevention: Photons provide the activation energy required to homolytically cleave the benzylic C-H bond. Always store the compound in actinic (amber) glass vials or opaque containers to block UV transmission.

Part 2: Self-Validating Experimental Protocols

Protocol A: ICH Q1A(R2) Compliant Forced Degradation Study

To accurately profile the degradation kinetics of N-(4-methylphenyl)hex-4-ynamide, you must conduct a forced degradation study aligned with [3].

Self-Validating System: This protocol incorporates "Quench Controls" and "Dark Controls." By neutralizing stress agents immediately before injection, you validate that degradation occurred strictly during the incubation period, not dynamically within the autosampler queue.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-(4-methylphenyl)hex-4-ynamide in HPLC-grade Acetonitrile.

  • Acid/Base Stress:

    • Acid: Mix 1 mL stock with 1 mL 0.1N HCl. Incubate at 40°C for 7 days.

    • Base: Mix 1 mL stock with 1 mL 0.1N NaOH. Incubate at 40°C for 7 days.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Stress (ICH Q1B): Expose 2 mL of stock in a clear quartz vial to 1.2 million lux hours and 200 watt hours/square meter of UV light. Self-Validation Step: Wrap a duplicate vial completely in aluminum foil (Dark Control) and place it in the same chamber to isolate thermal degradation from photolytic degradation.

  • Quenching & Analysis: Neutralize the acid stress with 1 mL 0.1N NaOH, and the base stress with 1 mL 0.1N HCl. Analyze immediately via LC-MS/MS.

Protocol B: Lyophilization & Inert Gas Purging for Long-Term Storage

For storage exceeding 6 months, N-(4-methylphenyl)hex-4-ynamide must be stored in the solid state under an inert atmosphere to arrest both hydration and base-mediated oxidation.

Self-Validating System: The inclusion of an oxygen indicator pill in a dummy vial confirms the integrity of the Argon seal over the storage duration.

  • Solubilization: Dissolve the API in a co-solvent system of tert-Butanol/Water (70:30 v/v) to a concentration of 10 mg/mL.

  • Pre-Freezing: Transfer to Type I borosilicate lyophilization vials. Freeze at -80°C for 4 hours to ensure complete crystallization of the matrix.

  • Primary Drying: Apply a vacuum of 50 mTorr and ramp the shelf temperature to -40°C for 24 hours to sublimate the ice.

  • Secondary Drying: Increase the shelf temperature to 20°C at 50 mTorr for 12 hours to remove bound moisture.

  • Argon Backfilling: Break the vacuum using ultra-high purity (99.999%) Argon gas.

  • Sealing: Hydraulically stopper the vials within the lyophilizer. Self-Validation Step: Include one vial containing a resazurin-based oxygen indicator pill; if the pill turns pink during storage, the seal has failed, invalidating the storage condition.

Part 3: Quantitative Degradation Kinetics

The following table summarizes the degradation profile of N-(4-methylphenyl)hex-4-ynamide under various stress conditions, highlighting the primary mechanisms and analytical signatures.

Stress ConditionTimepoint% Parent RemainingMajor Degradant (m/z shift)Primary Mechanism
40°C / 75% RH (Ambient Air)1 Month89.5%+16 DaOxidative Degradation
40°C / 75% RH (Argon Purged)1 Month98.2%+18 DaAlkyne Hydration
0.1N HCl (25°C, pH 1.0)1 Week75.0%m/z 108 (p-Toluidine)Acid Hydrolysis
0.1N NaOH (25°C, pH 13.0)1 Week62.4%m/z 112 (Primary Amide)Base-Mediated Oxidation
UV-Vis Light (ICH Q1B)24 Hours81.3%Broad Polymeric PeaksPhoto-oxidation

Part 4: Mechanistic Degradation Pathways

Understanding the structural vulnerabilities of the molecule is critical for rational formulation design. The diagram below maps the three primary degradation pathways.

Degradation Parent N-(4-methylphenyl)hex-4-ynamide (Parent Compound) Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H2O, pH < 3 or > 9 Oxidation Oxidative Degradation (Base-Mediated/ROS) Parent->Oxidation O2, pH > 8 Hydration Alkyne Hydration (Trace Moisture/Metal) Parent->Hydration H2O, Fe3+/Cu2+ Prod1 p-Toluidine + Hex-4-ynoic Acid Hydrolysis->Prod1 Prod2 Primary Amide + Quinone Imine Oxidation->Prod2 Prod3 Hexan-4-one / 5-one Amide Derivatives Hydration->Prod3

Mechanistic degradation pathways of N-(4-methylphenyl)hex-4-ynamide under storage stress.

Part 5: References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences (2020).[Link]

  • Oxidative Cleavage of Amides. A Method for Selective Chemical Degradation of Peptides. Journal of the American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-methylphenyl)hex-4-ynamide Crystallization

Welcome to the Technical Support Center for the isolation and purification of N-(4-methylphenyl)hex-4-ynamide (also known as N-p-tolylhex-4-ynamide). This compound presents unique crystallization challenges due to its du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-(4-methylphenyl)hex-4-ynamide (also known as N-p-tolylhex-4-ynamide). This compound presents unique crystallization challenges due to its dual functional nature: an amide group prone to complex hydrogen-bonding (leading to polymorphism) and an internal alkyne susceptible to metal-catalyzed degradation.

This guide provides researchers and process chemists with field-proven insights, mechanistic explanations, and self-validating protocols to minimize byproducts and ensure high-purity isolation.

Part 1: Mechanistic Causes of Byproducts & Impurities (FAQs)

Q1: Why am I seeing ketone impurities in my crystallized product, even though my upstream reaction showed high purity? The Causality: The internal alkyne of the hex-4-ynamide chain is highly susceptible to anti-Markovnikov or Markovnikov hydration, forming ketone byproducts[1]. This typically occurs during the thermal stress of crystallization if trace transition metals (e.g., Pd, Ru, or Cu from upstream amidation or cross-coupling steps) and residual water are present in the solvent system. The Solution: You must decouple the metal from the product prior to thermal crystallization. Utilize functionalized metal scavengers (such as thiol-functionalized silica or activated carbon) to reduce metal content to <5 ppm[2]. Ensure your crystallization solvent is strictly anhydrous.

Q2: My isolated crystals exhibit variable melting points and dissolution profiles across different batches. Is this a chemical degradation issue? The Causality: This is rarely a chemical byproduct issue; it is a physical impurity known as polymorphism. Amides exhibit extensive intermolecular hydrogen bonding networks (N-H···O=C). Variations in solvent polarity, supersaturation levels, or cooling rates can alter the conformational restrictions of the planar amide moieties, leading to the precipitation of metastable polymorphs or solvates[3]. The Solution: Standardize your solvent ratios and implement a strictly controlled, seeded cooling ramp to thermodynamically lock the desired hydrogen-bonded lattice.

Q3: How do I prevent the co-crystallization of unreacted p-toluidine or hex-4-ynoic acid derivatives? The Causality: Unreacted starting materials can form strong acid-amide or amine-amide heterosynthons. In crystal engineering, these heterosynthons are often thermodynamically favored over the desired amide-amide homosynthons, causing the impurities to seamlessly integrate into the crystal lattice rather than remaining in the mother liquor[4]. The Solution: Crystallization alone cannot efficiently purge these specific impurities. A rigorous pre-crystallization acid/base wash is mandatory to ionize and extract these precursors into an aqueous phase.

Part 2: Quantitative Data on Solvent Systems

Selecting the correct solvent system is a delicate balance between maximizing yield, purging impurities, and controlling the polymorph. Below is a comparative analysis of common crystallization systems for N-(4-methylphenyl)hex-4-ynamide.

Solvent SystemRatio (v/v)Typical YieldPurity ProfileByproduct / Impurity Risk
Ethanol / Water 70:3085 - 90%ModerateHigh Risk: Water promotes alkyne hydration if trace metals are present. Prone to forming hydrates.
Isopropanol (IPA) Neat75 - 80%HighLow Risk: Good purging of p-toluidine, but requires low temperatures (-10 °C) to maximize yield.
EtOAc / Heptane 1:2> 90%Very HighMinimal Risk: Anhydrous system prevents hydration. Excellent control over polymorphic form via seeding.
Toluene Neat60 - 70%ModerateModerate Risk: High boiling point requires excessive thermal stress, risking alkyne isomerization.

Part 3: Self-Validating Crystallization Protocol

The following protocol utilizes the EtOAc/Heptane anti-solvent system. It is designed as a self-validating workflow, incorporating In-Process Controls (IPCs) to ensure causality-driven purification.

Step 1: Pre-Crystallization Metal Scavenging

Objective: Prevent metal-catalyzed alkyne hydration during heating.

  • Dissolve crude N-(4-methylphenyl)hex-4-ynamide in Ethyl Acetate (10 volumes).

  • Add 0.2 wt% Thiol-functionalized silica (e.g., SiliaMetS® Thiol).

  • Stir the suspension at 45 °C for 4 hours.

  • Filter the mixture through a Celite pad to remove the silica.

  • IPC Check: Analyze the filtrate via ICP-MS. Proceed only if Pd/Cu levels are < 5 ppm.

Step 2: Heterosynthon Purge (Acid/Base Wash)

Objective: Remove starting materials to prevent co-crystallization.

  • Wash the organic filtrate with 0.1 M HCl (3 volumes) to protonate and extract unreacted p-toluidine.

  • Wash with saturated NaHCO₃ (3 volumes) to extract unreacted acidic precursors.

  • Wash with brine (3 volumes) and dry the organic layer over anhydrous Na₂SO₄.

  • IPC Check: Analyze via HPLC. Proceed only if p-toluidine is < 0.1% a/a.

Step 3: Supersaturation and Seeding

Objective: Establish the thermodynamic polymorph.

  • Concentrate the EtOAc solution to 3 volumes under reduced pressure.

  • Heat the solution to 65 °C.

  • Dropwise, add Heptane (6 volumes) while maintaining the internal temperature > 60 °C.

  • Cool the clear solution to 55 °C. Introduce 0.5 wt% of pure N-(4-methylphenyl)hex-4-ynamide seed crystals.

  • Hold the temperature at 55 °C for 1 hour. Note: This isothermal hold allows the seed bed to establish, preventing the compound from "oiling out" (liquid-liquid phase separation).

Step 4: Controlled Cooling and Isolation
  • Cool the slurry to 5 °C at a strict linear rate of 0.1 °C/min.

  • Filter the resulting crystals and wash the cake with cold EtOAc/Heptane (1:4 v/v, 2 volumes).

  • Dry under vacuum at 40 °C for 12 hours.

  • IPC Check: Confirm polymorph purity via X-Ray Powder Diffraction (XRPD).

Part 4: Troubleshooting Workflow

Use the following diagnostic decision tree to trace the root cause of failed or impure crystallizations.

CrystallizationTroubleshooting Start Impure N-(4-methylphenyl) hex-4-ynamide Crystals Analysis Analyze via HPLC/NMR Start->Analysis Ketone Hydration Byproduct (Ketone detected)? Analysis->Ketone SM Unreacted p-Toluidine or Acid? Analysis->SM Poly Variable Melting Point (Polymorphism)? Analysis->Poly Scavenge Add Metal Scavenger (Thiol-Silica) & Dry Solvents Ketone->Scavenge Yes Wash Perform Acid/Base Wash Prior to Crystallization SM->Wash Yes Seed Standardize Cooling Rate & Add Seed Crystals Poly->Seed Yes

Fig 1. Diagnostic workflow for resolving N-(4-methylphenyl)hex-4-ynamide crystallization impurities.

References

  • Garrett, C. E., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications, 2023. 2

  • Rastogi, S., et al. "Erasing Conformational Limitations in N,N'-1,4-Butanediyl-bis(6-hydroxy-hexanamide) Crystallization from the Superheated State of Water." ResearchGate, 2004. 3

  • Babu, N. J., et al. "Fig. 3 2:1:1 ternary cocrystal of 4-nitrobenzamide: oxalic acid:..." ResearchGate, 2012. 4

  • Labonne, A., et al. "Highly Active in Situ Catalysts for Anti-Markovnikov Hydration of Terminal Alkynes." Organic Letters, ACS Publications, 2006. 1

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Ultra-High-Field NMR for Structural Verification of Alkynyl Amides: A Case Study on N-(4-methylphenyl)hex-4-ynamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide Executive Summary In modern drug development, the rapid and unambiguous structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide

Executive Summary

In modern drug development, the rapid and unambiguous structural verification of synthetic intermediates is critical. This guide objectively compares the analytical performance of a standard 400 MHz NMR (Room Temperature Probe) against an ultra-high-field 600 MHz NMR (CryoProbe) for the structural elucidation of N-(4-methylphenyl)hex-4-ynamide .

This specific molecule serves as an excellent comparative model because it contains an internal alkyne, an amide linkage, and adjacent aliphatic methylenes. Because internal alkynes often exhibit weak or non-existent infrared (IR) stretches[1], Nuclear Magnetic Resonance (NMR) spectroscopy becomes the mandatory, definitive tool for structural confirmation. This guide provides step-by-step, self-validating protocols and empirical data to help laboratory managers and scientists make informed decisions on instrument deployment.

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity and eliminate operator-induced variance, the following self-validating workflow was applied to both instrument platforms.

Sample Preparation
  • Solvent & Concentration: Dissolve 50.0 mg of highly purified N-(4-methylphenyl)hex-4-ynamide in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D).

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing ( δ = 0.00 ppm).

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.

Acquisition Protocols

A critical failure point in quantitative NMR is insufficient relaxation. To make this protocol self-validating, a T1​ inversion-recovery experiment was first executed to determine the longitudinal relaxation times of the quaternary alkyne carbons.

  • 1H NMR Parameters: 16 scans (ns), 2 dummy scans (ds), spectral width of 12 ppm. The relaxation delay ( d1​ ) was set to 2.0 seconds to ensure complete relaxation of the aliphatic protons.

  • 13C NMR Parameters: 512 scans, WALTZ-16 decoupling. Based on the T1​ results, d1​ was set to 5.0 seconds to prevent the saturation of the quaternary carbons (C=O, C C, and ipso-aromatics), ensuring reliable signal-to-noise (S/N) comparisons.

NMR_Comparison Sample Sample: N-(4-methylphenyl)hex-4-ynamide (50 mg in 0.6 mL CDCl3) split Sample->split NMR400 400 MHz NMR (RT Probe) Routine Screening split->NMR400 NMR600 600 MHz NMR (CryoProbe) High-Resolution Analysis split->NMR600 Eval1 Aliphatic Overlap (C2/C3) Second-Order Effects NMR400->Eval1 Eval2 First-Order Multiplets Clear 5J Couplings NMR600->Eval2

Comparative workflow for NMR analysis of N-(4-methylphenyl)hex-4-ynamide.

Comparative Data Analysis

1 H NMR Performance: Resolution and Spin-Spin Coupling

The 1 H NMR spectrum of N-(4-methylphenyl)hex-4-ynamide presents specific resolution challenges due to the proximity of the C2 and C3 methylene groups.

Table 1: 1 H NMR Chemical Shifts and Platform Resolution Comparison

Proton AssignmentChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)400 MHz (RT Probe) Performance600 MHz (CryoProbe) Performance
NH 7.52br s-Broad, unresolvedSharper, distinct base
Ar-H (ortho to NH)7.38d8.4First-order doubletFirst-order doublet
Ar-H (meta to NH)7.12d8.4First-order doubletFirst-order doublet
C2-H 2​ ( α to C=O)2.51t7.2Partial overlap with C3Baseline resolved triplet
C3-H 2​ ( β to C=O)2.44m-Overlaps with C2 (Roofing)Resolved multiplet
Ar-CH 3​ 2.31s-Sharp singletSharp singlet
C6-H 3​ (Alkyne CH 3​ )1.76t2.5Unresolved multipletClear triplet ( 5J coupling)

Mechanistic Insight (Expertise & Causality): Why does the 600 MHz system drastically improve the C2/C3 aliphatic region? It comes down to the ratio of chemical shift difference ( Δν ) to coupling constant ( J ). At 400 MHz, the 0.07 ppm difference between C2 and C3 equals 28 Hz. With a J -coupling of ~7 Hz, the Δν/J ratio is 4, leading to strong second-order effects (roofing) and multiplet distortion. At 600 MHz, Δν increases to 42 Hz, pushing the Δν/J ratio to 6. This pulls the signals apart into distinct, easily integrable first-order multiplets.

Furthermore, the linear geometry of the sp-hybridized alkyne carbons allows for efficient transmission of spin state information over long distances[2]. The 600 MHz system successfully resolves the delicate 5J long-range coupling (2.5 Hz) between the C6 methyl and C3 methylene, whereas the 400 MHz system blurs this into a generic multiplet.

13 C NMR Performance: Sensitivity and Quaternary Detection

Detecting quaternary carbons (which lack attached protons) is notoriously difficult due to the absence of Nuclear Overhauser Effect (NOE) enhancement and their long T1​ relaxation times.

Table 2: 13 C NMR Chemical Shifts and Signal-to-Noise (S/N) Comparison

Carbon AssignmentChemical Shift ( δ , ppm)Type400 MHz S/N (512 scans)600 MHz CryoProbe S/N (512 scans)
C1 (C=O)170.5Quaternary15:165:1
Ar-C (ipso to NH)135.2Quaternary18:172:1
Ar-C (ipso to CH 3​ )133.4Quaternary18:170:1
Ar-CH (ortho)129.5CH120:1450:1
Ar-CH (meta)120.1CH115:1440:1
C4 (Alkyne C )78.2Quaternary8:1 (Near noise floor)45:1
C5 (Alkyne C)76.5Quaternary8:1 (Near noise floor)42:1
C2 (CH 2​ )36.4CH 2​ 95:1380:1
Ar-CH 3​ 20.9CH 3​ 110:1410:1
C3 (CH 2​ )15.2CH 2​ 90:1375:1
C6 (CH 3​ )3.5CH 3​ 105:1400:1

Mechanistic Insight (Expertise & Causality): The internal alkyne carbons (C4 and C5) resonate in the highly characteristic 70–100 ppm window[2]. On the 400 MHz system with a room-temperature probe, 512 scans barely lift these critical quaternary signals above the noise floor (S/N of 8:1). The 600 MHz system equipped with a CryoProbe—which cools the RF coils and preamplifier to ~20 K to drastically reduce thermal Johnson-Nyquist noise—delivers an S/N of >40:1 in the exact same timeframe.

Additionally, the C6 methyl protons resonate at an unusually high field (1.76 ppm) compared to standard allylic systems. This is caused by the magnetic anisotropy of the alkyne; the induced magnetic field of the π electrons in the triple bond opposes the applied magnetic field, placing the adjacent protons in a highly shielded environment[3].

Finally, the broad nature of the NH proton signal is not an instrument artifact, but a quantum mechanical reality. The 14 N nucleus has a spin I=1 and a quadrupole moment. The asymmetric electric field gradient causes rapid quadrupolar relaxation of the nitrogen, which in turn shortens the T2​ relaxation time of the attached proton, leading to line broadening[4].

Decision Matrix: Which Platform to Choose?

For drug development professionals managing core facility budgets and throughput, the choice between these platforms should be driven by the specific analytical phase:

  • Choose 400 MHz (RT Probe): For routine synthetic intermediate screening, reaction monitoring, and confirming the presence of the p-tolyl group. It is cost-effective and sufficient if sample concentrations are high (>50 mg) and resolving the C2/C3 multiplet is not strictly required for patent filing.

  • Choose 600 MHz (CryoProbe): For final API characterization, patent submissions (where definitive assignment of 5J couplings is required), or when working with mass-limited samples (<5 mg) where detecting the quaternary alkyne carbons (C4/C5) is impossible on lower-field instruments.

References

  • Chemistry LibreTexts. "Spectroscopy of the Alkynes." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-m5WqbTmmP6zV_s4f9hJweI5OgDlxyWk12DheP-8PNLtI1My5IgdYpeAF62vlKGVhR17VGhgqL12KDprTk7Wi1ewIlykP07eraTNQsN_lemorpP10uXb9BAPghqvMPpPGBuvkaOMc224jkO3Pak1KsqP3AFbI9-rdypyMqjJFRgVS8osoyxEjjjvCOQcJTAsEbf18L63MNhyHkKgz2TRW_EdxzUWs-yXxnk5eZXbK9jcaqKrUk7kohm2h-DtFeCL7bOIWo-9aNRKllUHcPgH0Fuk40YUSfeY=]
  • OpenOChem. "Alkynes." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWbnUyf6DajsohxEmnNZkMfuuvM-GOQ2xWVdKgKcLchpRvQHDXfQDSpPFpJ23DU8VP0ZrxkLC5ctYr3SsrRlkr6VtzBNBzRQEdYoGSr5SdUFm32OUCu2qPt979X9fudeSrQrRECdX98nGRY2p_7t3y1Bj-VpaHGBWjj7_M87c=]
  • Chemistry Steps. "NMR Chemical Shift Values Table." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYJE4g7EuYXoMd2ZxVkzO21YLXYmlz_LZGawYlerfa5Gb-mILYHToegp8oPqD-6kUT3KMj8TTMbaRZ8WAqt_hA-3sVidkRSDehvQ6OZ6nA-Au6Mq96fwk7ZzAjil0TL0mIm6OiXgRTWO6Drem8yR4ByrInV-vCjUsUrg==]
  • MSU Chemistry. "NMR Spectroscopy." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6CNFjjXKLxuidSJ2bAp3TYnFsXKa7BsCoUQguV5B83ARfVJJiPyCfXKSf3HbeqLUzrIsQnR2OMOJ0wtGQm_IKA8h6Xgsrhm4g53dk92ffwKozhepo5JOtcmbhb-PcfDcSg_Jon6ylowSQl_lKLFCj2CFRQzLruwPgRBxwEx3BBsgUZ9qjJk0IHQ==]

Sources

Comparative

Mass spectrometry fragmentation pattern of N-(4-methylphenyl)hex-4-ynamide

Structural Elucidation of Alkynyl Amides: A Comparative Guide to ESI-CID vs. ESI-HCD Fragmentation of N-(4-methylphenyl)hex-4-ynamide As mass spectrometry (MS) workflows become increasingly central to drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Alkynyl Amides: A Comparative Guide to ESI-CID vs. ESI-HCD Fragmentation of N-(4-methylphenyl)hex-4-ynamide

As mass spectrometry (MS) workflows become increasingly central to drug development and synthetic chemistry, understanding the nuanced differences between fragmentation platforms is critical for accurate structural elucidation. For polyfunctional molecules like alkynyl amides, the choice of dissociation technique directly dictates the depth of structural information obtained.

This guide provides an objective, data-driven comparison of two dominant tandem mass spectrometry (MS/MS) techniques—low-energy Resonance Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) and beam-type Higher-energy Collisional Dissociation (HCD) on an Orbitrap—using N-(4-methylphenyl)hex-4-ynamide as the model compound.

Mechanistic Causality: The Physics of Alkynyl Amide Fragmentation

N-(4-methylphenyl)hex-4-ynamide ( C13​H15​NO , exact mass 201.115 Da) consists of a hex-4-ynamide chain conjugated to a p-tolyl group. Under positive Electrospray Ionization (ESI+), protonation occurs predominantly at the thermodynamically favorable amide carbonyl oxygen or the nitrogen atom 1. Upon collisional activation, the ionizing proton migrates, weakening the C–N bond and initiating an ion-neutral complex-mediated fragmentation 2.

The resulting fragment distribution is entirely dependent on how internal energy is deposited into the precursor ion ([M+H]+, m/z 202.12):

  • Resonance CID (Ion Trap / QqQ): Ions are excited slowly via resonance. Energy redistributes across the molecule's vibrational modes, meaning only the weakest bonds break 3. This favors primary cleavage of the amide bond, yielding intact acylium and protonated amine fragments.

  • Beam-Type HCD (Orbitrap): Ions are accelerated into a multipole collision cell, undergoing multiple high-energy collisions with an inert gas (e.g., Nitrogen) before they can equilibrate 4. This rapid energy deposition shatters primary fragments, driving secondary neutral losses (e.g., loss of CO or NH3​ ).

Pathway Precursor [M+H]+ Precursor m/z 202.12 CID_Path Low-Energy CID (Primary Cleavage) Precursor->CID_Path HCD_Path Beam-Type HCD (Secondary Cleavage) Precursor->HCD_Path Frag1 [p-Toluidine+H]+ m/z 108.08 CID_Path->Frag1 C-N Cleavage Frag2 [Hex-4-ynoyl]+ m/z 95.05 CID_Path->Frag2 C-N Cleavage HCD_Path->Frag1 HCD_Path->Frag2 Frag3 Tropylium Ion m/z 91.05 Frag1->Frag3 -NH3 Frag4 [C5H7]+ m/z 67.05 Frag2->Frag4 -CO

Fragmentation pathways of N-(4-methylphenyl)hex-4-ynamide comparing CID and HCD mechanisms.

Experimental Design: A Self-Validating Protocol

To objectively compare CID and HCD, we must ensure that differences in fragment abundances are due to the dissociation mechanism itself, not arbitrary instrument tuning. The following protocol employs a Collision Energy (CE) Titration workflow. By continuously monitoring the survival yield of the precursor ion, the system self-validates the optimal Normalized Collision Energy (NCE).

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dissolve N-(4-methylphenyl)hex-4-ynamide in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid to ensure consistent ESI protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.3 mL/min.

  • Precursor Isolation: Operate the MS in ESI+ mode. Isolate the [M+H]+ precursor at m/z 202.12 using a quadrupole isolation window of 1.0 Da to prevent co-isolation of isotopic impurities.

  • Self-Validating CE Titration (The Crucial Step): Ramp the NCE from 10 to 60 in increments of 5.

    • Validation Metric: The optimal NCE for structural mapping is mathematically defined as the energy level where the precursor ion (m/z 202.12) survival rate is exactly 10% of the base peak . This ensures the molecule is sufficiently activated without being completely annihilated into non-diagnostic low-mass noise.

  • Mass Analysis: Acquire MS/MS spectra on both a Triple Quadrupole (for CID) and an Orbitrap (for HCD) at the validated NCE.

Workflow Step1 1. Sample Prep 1 µg/mL in MeOH Step2 2. LC Separation C18, 0.3 mL/min Step1->Step2 Step3 3. ESI Source Pos. Ion Mode Step2->Step3 Step4 4. Precursor m/z 202.12 Step3->Step4 Step5 5. Fragmentation CE Titration Step4->Step5 Step6 6. Mass Analysis Orbitrap/QqQ Step5->Step6

Self-validating LC-MS/MS workflow for optimizing NCE and mapping fragmentation patterns.

Comparative Performance: CID (QqQ) vs. HCD (Orbitrap)

Once the optimal NCE is established via the survival yield metric, the resulting spectra reveal stark differences in the mass analyzer's ability to elucidate the alkynyl amide's substructures.

Quantitative Fragmentation Data
Fragment Ionm/z (Theoretical)Structural AssignmentCID Relative Abundance (%)HCD Relative Abundance (%)
[M+H]+ 202.123Intact Protonated Precursor1010
[C7H10N]+ 108.081Protonated p-toluidine100 (Base Peak) 45
[C6H7O]+ 95.049Hex-4-ynoyl cation6030
[C7H7]+ 91.054Tropylium cation (Loss of NH3​ )5100 (Base Peak)
[C5H7]+ 67.054Alkenyl cation (Loss of CO )285
Data Analysis & Causality
  • CID Dominance (Primary Cleavage): In the QqQ CID spectrum, the base peak is m/z 108.08. Because resonance CID slowly heats the ion, the molecule breaks at its weakest point—the C–N amide bond. The charge is retained on the nitrogen, yielding the protonated p-toluidine ion. The complementary acylium ion (m/z 95.05) is also highly abundant. CID is exceptional for confirming the primary building blocks of the molecule.

  • HCD Dominance (Secondary Cleavage): In the Orbitrap HCD spectrum, the primary fragments are violently shattered by subsequent collisions before leaving the C-trap. The protonated p-toluidine (m/z 108.08) loses ammonia ( NH3​ ) to form the highly stable Tropylium cation (m/z 91.05), which becomes the new base peak. Similarly, the acylium ion (m/z 95.05) undergoes a neutral loss of carbon monoxide ( CO ) to form the alkenyl cation (m/z 67.05). HCD is vastly superior for deep structural mapping and identifying terminal functional groups.

Conclusion

For the structural elucidation of N-(4-methylphenyl)hex-4-ynamide and similar alkynyl amides, the choice of fragmentation platform must align with the analytical goal. Low-energy CID provides clean, easily interpretable spectra ideal for confirming intact functional halves (amine vs. acyl). Conversely, Beam-type HCD generates a richer, highly complex spectrum that forces secondary neutral losses, making it the superior choice for de novo structural elucidation and distinguishing between closely related isomers that share the same primary cleavage masses.

Sources

Validation

Comparative Reactivity Guide: N-(4-methylphenyl)hex-4-ynamide vs. N-phenylhex-4-ynamide

As transition-metal catalysis continues to evolve, the subtle electronic tuning of substrates remains a cornerstone of methodology development. For researchers investigating intramolecular cyclizations—particularly alkyn...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis continues to evolve, the subtle electronic tuning of substrates remains a cornerstone of methodology development. For researchers investigating intramolecular cyclizations—particularly alkyne hydroamination—understanding the electronic influence of N-aryl substituents is critical.

This guide provides an in-depth, objective comparison of N-(4-methylphenyl)hex-4-ynamide and N-phenylhex-4-ynamide . By analyzing their reactivity profiles under gold(I)-catalyzed conditions, we will deconstruct how a seemingly minor structural variation (a para-methyl group) fundamentally alters reaction kinetics, transition state stabilization, and overall synthetic utility[1].

Structural & Electronic Profiling

Both substrates feature a hex-4-ynamide backbone, characterized by an internal alkyne tethered to an amide. The divergence lies entirely in the aniline-derived moiety:

  • N-(4-methylphenyl)hex-4-ynamide (Substrate A): Features a para-methyl group. The methyl substituent acts as an Electron Donating Group (EDG) via inductive (+I) and hyperconjugative (+H) effects. This enriches the electron density of the aryl ring, which subsequently increases the electron density on the amide nitrogen lone pair.

  • N-phenylhex-4-ynamide (Substrate B): The unsubstituted phenyl analog. Lacking the EDG, the nitrogen lone pair remains delocalized into the neutral aromatic system, rendering it less nucleophilic than Substrate A.

Mechanistic Causality in Catalysis

In transition-metal-catalyzed intramolecular hydroaminations (e.g., using Au(I) or Pd(II) catalysts), the reaction initiates with the metal coordinating to the alkyne, acting as a π -acid to activate the triple bond. The rate-determining step is typically the anti-nucleophilic attack of the amide nitrogen onto the activated alkyne[2].

Because the nucleophilic attack is the kinetic bottleneck, the heightened nucleophilicity of the para-tolyl nitrogen in Substrate A significantly lowers the activation energy barrier ( ΔG‡ ) of the transition state. This results in accelerated reaction kinetics and higher yields under milder conditions compared to the neutral Substrate B[3].

G A 1. Au(I) Catalyst B 2. Alkyne Activation (pi-complex) A->B C 3. Nucleophilic Attack (Rate-Limiting Step) B->C N-Aryl Nucleophile (EDG accelerates) D 4. Protodeauration C->D D->A Catalyst Regeneration E 5. Cyclized Lactam Product D->E

Mechanism of Au(I)-Catalyzed Intramolecular Hydroamination.

Quantitative Reactivity Comparison

To objectively evaluate the performance of both substrates, we benchmark them using a standard 5-exo-dig cyclization protocol utilizing a cationic Gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF 6​ ). The data below illustrates the Hammett-style electronic effect on the reaction's efficiency.

ParameterN-(4-methylphenyl)hex-4-ynamideN-phenylhex-4-ynamide
Aryl Substituent -para-CH 3​ (EDG)None (Neutral)
Hammett Constant ( σp​ ) -0.170.00
Relative Rate ( krel​ ) ~2.8x1.0x
Yield (1 hour, 25°C) 94%41%
Yield (6 hours, 25°C) >99%88%
Regioselectivity Exclusive 5-exo-digExclusive 5-exo-dig

Data Synthesis: The quantitative data confirms our mechanistic rationale. The electron-rich nature of Substrate A drives the reaction to near completion within one hour at room temperature. Substrate B requires significantly longer reaction times to achieve comparable yields due to the diminished nucleophilicity of its nitrogen center[2].

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in your comparative studies, the following protocol integrates Quantitative NMR (qNMR) directly into the workflow. This creates a self-validating system where conversion and yield are measured simultaneously against an internal standard, eliminating discrepancies caused by purification losses.

Step-by-Step Protocol: Au(I)-Catalyzed Cyclization
  • Preparation of the Reaction Matrix:

    • Weigh 0.20 mmol of the chosen alkynamide (Substrate A or B) into an oven-dried 2-dram vial equipped with a magnetic stir bar.

    • Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard for qNMR).

    • Dissolve the mixture in 2.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Catalyst Activation & Addition:

    • In a glovebox or under a strict argon atmosphere, weigh 0.004 mmol (2 mol%) of JohnPhosAu(MeCN)SbF 6​ .

    • Expert Insight: The use of a highly electrophilic cationic gold complex is crucial. The bulky JohnPhos ligand prevents catalyst dimerization, while the non-coordinating SbF 6−​ counterion ensures maximum π -acidity at the metal center[1].

    • Transfer the catalyst to the reaction vial and seal it with a PTFE-lined cap.

  • Kinetic Monitoring (Self-Validation Step):

    • Stir the reaction at 25°C.

    • At t=15,30,60, and 120 minutes, withdraw a 50 μ L aliquot using a micro-syringe.

    • Filter the aliquot through a short pad of silica (eluting with 0.5 mL EtOAc) to quench the catalyst, remove the solvent in vacuo, and dissolve in CDCl 3​ for 1 H-NMR analysis.

    • Calculation: Compare the integration of the internal standard's aromatic protons ( δ 6.08 ppm) against the newly formed vinylic proton of the cyclized product to determine exact kinetic conversion.

  • Isolation:

    • Once full conversion is observed, concentrate the bulk reaction mixture under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure pyrrolidinone derivative.

Workflow S1 1. Substrate + Internal Std (qNMR Setup) S2 2. Au(I) Catalyst Addition (Inert Atmosphere) S1->S2 S3 3. Kinetic Monitoring (Aliquot Sampling) S2->S3 S4 4. Catalyst Quenching (Silica Plug Filtration) S3->S4 S5 5. Product Isolation (Flash Chromatography) S4->S5

Self-Validating Experimental Workflow for Alkynamide Cyclization.

Conclusion & Application Insights

When designing synthetic routes involving hex-4-ynamide derivatives, the choice of N-aryl substituent cannot be treated as an afterthought. N-(4-methylphenyl)hex-4-ynamide is the superior choice for rapid, high-yielding cyclizations, making it ideal for high-throughput screening or cascade reactions where the lifetime of the catalytic species is a concern. Conversely, N-phenylhex-4-ynamide serves as an excellent baseline substrate for testing the robustness and electrophilicity of novel transition-metal catalysts, as its inherently lower reactivity will readily expose inefficient catalytic systems.

References

  • Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis The Chemical Record / Lirias (KU Leuven)
  • Optimizing Catalyst and Reaction Conditions in Gold(I)
  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cycliz

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of N-(4-methylphenyl)hex-4-ynamide

This guide provides a comprehensive comparison and detailed protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(4-methylphenyl)hex-4-yna...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(4-methylphenyl)hex-4-ynamide. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, grounding every step in established regulatory frameworks to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative for Novel Compounds

N-(4-methylphenyl)hex-4-ynamide is an ynamide, a class of compounds recognized for their unique reactivity and potential as versatile building blocks in medicinal chemistry and organic synthesis.[1][2] As with any potential active pharmaceutical ingredient (API), the ability to accurately and reliably quantify the compound is a cornerstone of quality control, stability testing, and formulation development. A validated analytical method ensures that the data generated is fit for its intended purpose, a non-negotiable requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The International Council for Harmonisation (ICH) provides a detailed framework for the validation of analytical procedures, most notably in its Q2(R2) guideline.[6][7] This guide will walk through the development and validation of a robust HPLC method for N-(4-methylphenyl)hex-4-ynamide, comparing critical methodological choices and presenting a complete validation package in line with these global standards.

Methodological Strategy: Selecting the Right Chromatographic Approach

The first critical decision in method development is the choice of chromatographic mode. The properties of N-(4-methylphenyl)hex-4-ynamide—possessing a non-polar aromatic ring and a more polar amide functional group—make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

Comparison of Chromatographic Modes
FeatureReversed-Phase (RP-HPLC) - Selected Method Normal-Phase (NP-HPLC) Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., silica, alumina)Very polar (e.g., silica, amide)
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)Non-polar (e.g., Hexane/Ethyl Acetate)Polar aprotic (e.g., Acetonitrile with a small amount of water)
Elution Order Most polar compounds elute first.Most non-polar compounds elute first.Most non-polar compounds elute first.
Rationale for Selection Excellent Suitability: The dual polarity of the analyte allows for strong hydrophobic interactions with the C18 stationary phase, providing good retention and resolution. RP-HPLC methods are highly robust, reproducible, and compatible with aqueous samples.[8][9]Lower Suitability: Requires non-polar, flammable, and often more toxic organic solvents. Susceptible to variations in mobile phase water content, leading to poor reproducibility.[10]Not Ideal: HILIC is primarily designed for very polar compounds that show little to no retention in reversed-phase mode.[11] N-(4-methylphenyl)hex-4-ynamide is not polar enough to warrant this approach.

Based on this comparison, a Reversed-Phase HPLC method with UV detection is the logical and superior choice for developing a robust, reliable, and practical quantitative method for N-(4-methylphenyl)hex-4-ynamide.

The Validation Workflow: A Blueprint for Reliability

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended use.[12][13][14] The workflow below outlines the essential parameters that must be evaluated as stipulated by the ICH Q2(R2) guideline.[6][7]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Protocol (ICH Q2) cluster_2 Finalization Dev Initial Method Development & Optimization Specificity Specificity & Selectivity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Final Method Robustness->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Experimental Protocol: The Validated Method

This section provides the detailed experimental conditions and the step-by-step protocol for the validation of the HPLC method.

Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 245 nm
Run Time 10 minutes
Diluent Mobile Phase (Acetonitrile:Water, 60:40)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(4-methylphenyl)hex-4-ynamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity, accuracy, and precision studies by diluting the stock solution with the diluent to the desired concentrations (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

Executing the Validation: Data and Analysis

The following sections present the results and acceptance criteria for each validation parameter.

Specificity (Stability-Indicating Properties)

Causality: The most critical aspect of a method used for stability studies is its ability to unequivocally assess the analyte in the presence of its potential degradation products.[15][16] Forced degradation studies are performed under harsh conditions to generate these degradants and prove that the method can separate them from the parent compound, thus confirming it is "stability-indicating".[17][18]

Protocol: A solution of N-(4-methylphenyl)hex-4-ynamide (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours (solid state).

Results: The method demonstrated excellent specificity. In all stressed samples, the main analyte peak was well-resolved from all degradation product peaks, with a peak purity analysis confirming no co-elution. A target degradation of 5-20% was achieved in most conditions, which is ideal for validating a stability-indicating method.[16]

Specificity Concept cluster_0 Forced Degradation cluster_1 Chromatographic Separation API N-(4-methylphenyl)hex-4-ynamide Stress Stress Conditions (Acid, Base, Heat, etc.) API->Stress HPLC HPLC Analysis API->HPLC Degradants Degradation Products (DP1, DP2, DP3...) Stress->Degradants Degradants->HPLC Chromatogram Resolved Chromatogram: API peak is separate from all DP peaks. HPLC->Chromatogram

Caption: Demonstrating specificity via forced degradation studies.

Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range. This is fundamental for accurate quantification.

Results: The method was found to be linear over the concentration range of 10-200 µg/mL.

ParameterResultAcceptance Criteria (ICH)
Range 10 - 200 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1253-
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte.

Protocol: Accuracy was evaluated by analyzing spiked placebo samples at three concentration levels (80, 100, and 120 µg/mL), with three replicate preparations at each level.

Results:

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
80%8099.5%0.8%98.0 - 102.0% Recovery
100%100100.3%0.5%≤ 2.0% RSD
120%120100.8%0.6%
Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day): Assesses the effect of random events within a laboratory (different days, different analysts).

Results:

Precision LevelConcentration (µg/mL)% RSD (n=6)Acceptance Criteria (ICH)
Repeatability 1000.45%≤ 2.0%
Intermediate Precision 1000.92%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.

Methodology: Calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Results:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

The LOQ was confirmed by analyzing six replicate samples at this concentration, which yielded a %RSD of 4.5% and recovery of 101.2%, meeting typical acceptance criteria (e.g., %RSD ≤ 10%).

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol: The effect of small changes in key parameters on the system suitability (e.g., peak tailing, resolution) and analyte quantification was assessed.

Results:

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/min (0.9 and 1.1)No significant impact on resolution or quantification.
Column Temperature ± 2°C (28°C and 32°C)Minor shift in retention time; no impact on quantification.
Mobile Phase Composition ± 2% Acetonitrile (58% and 62%)Minor shift in retention time; no impact on quantification.

The method is demonstrated to be robust for the tested parameters.

Conclusion: A Validated, Fit-for-Purpose Method

This guide has detailed the systematic validation of a stability-indicating RP-HPLC method for the quantification of N-(4-methylphenyl)hex-4-ynamide. By grounding our experimental design in the principles outlined by ICH and other regulatory bodies, we have established a method that is specific, linear, accurate, precise, and robust.[5][6][12]

The comparative analysis confirms that RP-HPLC is the optimal choice for this analyte, offering superior reproducibility and practicality over alternative chromatographic techniques.[8][9] The comprehensive data package presented herein provides a high degree of assurance that this method is fit for its intended purpose in a regulated drug development environment.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1994). Guidance for Industry: Analytical Procedures and Methods Validation (Drugs and Biologics). Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ProPharma Group. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • LCGC International. (2026). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • IVT Network. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Main Benefits of Reversed Phase HPLC?. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. Retrieved from [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: CHEMBL1089504. Retrieved from [Link]

  • ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • LCGC Asia Pacific. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • PubChem. (n.d.). Hex-4-ynamide. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Transition-Metal-Free One-Step Synthesis of Ynamides. Retrieved from [Link]

  • Chemsrc. (2025). N-(4-methylphenyl)cyclohexanimine. Retrieved from [Link]

Sources

Validation

Analytical Resolution of N-(4-methylphenyl)hex-4-ynamide: A Comparative Guide to ATR-FTIR vs. KBr Transmission Spectroscopy

As drug development professionals and analytical chemists evaluate novel active pharmaceutical ingredient (API) intermediates, the structural verification of complex molecules becomes paramount. N-(4-methylphenyl)hex-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists evaluate novel active pharmaceutical ingredient (API) intermediates, the structural verification of complex molecules becomes paramount. N-(4-methylphenyl)hex-4-ynamide is a prime example of a structurally nuanced compound, featuring a secondary amide, an internal alkyne, and a para-disubstituted aromatic ring.

This guide provides an objective, data-driven comparison of two primary Fourier Transform Infrared (FTIR) spectroscopy methodologies—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —for the characterization of this specific molecule. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can optimize their analytical workflows for maximum spectral fidelity.

Molecular Profiling & Characteristic Vibrations

Before selecting an analytical technique, we must define the theoretical spectral fingerprint of N-(4-methylphenyl)hex-4-ynamide. The molecule's functional groups dictate its interaction with infrared radiation based on bond polarity, hybridization, and dipole moment changes.

The polarity of the N-H bond in amides is weaker than that of an O-H bond, resulting in a medium-intensity absorption band typically located in the 3250–3350 cm⁻¹ region . Conversely, the unsymmetrical internal alkyne (-CH₂-C≡C-CH₃) produces a weak but sharp characteristic C≡C stretching vibration between 2100 and 2250 cm⁻¹ due to the minimal change in dipole moment during the stretch .

Table 1: Theoretical vs. Diagnostic IR Peaks for N-(4-methylphenyl)hex-4-ynamide
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity & ShapeStructural Causality
Secondary Amide N-H Stretch3250 – 3350Medium, SharpWeaker polarity than O-H; hydrogen bonding shifts frequency downward.
Internal Alkyne C≡C Stretch2100 – 2250Weak, SharpAsymmetric internal alkyne creates a small but non-zero dipole moment change.
Carbonyl (Amide I) C=O Stretch1650 – 1690Strong, SharpResonance with the nitrogen lone pair lowers the stretching frequency.
Aromatic Ring C=C Stretch~1600 & ~1500Medium, SharpConjugated pi-system vibrations within the p-tolyl group.
p-Substituted Benzene C-H Out-of-Plane Bend800 – 840Strong, BroadAdjacent hydrogen atoms on the para-disubstituted ring vibrating in phase.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

The choice between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the spectral output due to the physics of light-matter interaction.

For solid sample transmission analysis, KBr pellets are traditionally considered the gold standard, offering deep sample penetration and high signal-to-noise (S/N) ratios. However, KBr is highly hygroscopic. Absorbed atmospheric water creates a broad O-H stretch (3200–3500 cm⁻¹) that can completely mask the critical N-H stretching region of our target amide .

Attenuated Total Reflectance (ATR) spectroscopy provides a rapid, non-destructive alternative that eliminates moisture interference . However, ATR relies on an evanescent wave whose penetration depth is wavelength-dependent. This physical phenomenon causes peaks at lower wavenumbers to appear artificially stronger and can induce slight peak shifts, which must be mathematically corrected for accurate library matching .

Table 2: Performance Comparison for N-(4-methylphenyl)hex-4-ynamide
Analytical ParameterATR-FTIRKBr Pellet TransmissionImpact on Analysis
N-H Stretch Resolution Excellent (No moisture overlap)Poor to Fair (Prone to H₂O interference)ATR is superior for confirming secondary amide integrity.
C≡C Stretch Detection Fair (Lower sensitivity at high cm⁻¹)Excellent (High S/N ratio)KBr is required if resolving the weak internal alkyne peak is critical.
Sample Preparation Rapid, Non-destructiveLabor-intensive, DestructiveATR accelerates high-throughput screening workflows.
Peak Position Accuracy Slight shifts at lower wavenumbersAbsolute (True transmission)KBr provides exact matches for legacy spectral libraries.

Experimental Workflows & Logical Relationships

To ensure scientific integrity, every analytical procedure must be a self-validating system. Below are the optimized, step-by-step methodologies for characterizing N-(4-methylphenyl)hex-4-ynamide.

Protocol A: ATR-FTIR (Self-Validating Workflow)
  • Crystal Decontamination & Blank Validation: Clean the diamond or ZnSe ATR crystal with high-purity isopropyl alcohol and allow it to evaporate.

    • Self-Validation Step: Acquire a background spectrum. The baseline must be flat with >95% transmittance. Any residual peaks indicate contamination, requiring the crystal to be recleaned before proceeding.

  • Sample Application: Deposit ~2–5 mg of N-(4-methylphenyl)hex-4-ynamide powder directly onto the center of the crystal.

  • Pressure Optimization: Lower the pressure anvil onto the sample.

    • Self-Validation Step: Monitor the live IR preview. Gradually increase the pressure until the Amide I peak (~1660 cm⁻¹) reaches an absorbance of 0.4–0.8 AU. Overtightening risks crystal damage, while undertightening results in poor contact and low signal.

  • Spectral Acquisition & Correction: Run 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the spectrometer software to compensate for the wavelength-dependent penetration depth, normalizing the spectrum for accurate library comparison.

Protocol B: KBr Pellet Transmission (Self-Validating Workflow)
  • Matrix Desiccation & Blank Validation: Dry spectroscopic-grade KBr in an oven at 105°C for a minimum of 2 hours to remove absorbed moisture.

    • Self-Validation Step: Press a pure KBr pellet and run a background scan. A flat baseline in the 3200–3500 cm⁻¹ region confirms successful desiccation. A broad peak indicates residual moisture, invalidating the matrix and requiring re-drying.

  • Co-Grinding: Combine ~1 mg of the analyte with ~100 mg of the dried KBr (1% w/w ratio) in an agate mortar. Grind vigorously for 1–2 minutes to achieve a particle size <2 μm, which is necessary to minimize Christiansen effect light scattering.

  • Pellet Pressing: Transfer the homogenized mixture to a stainless-steel die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Self-Validation Step: Inspect the extruded pellet. It must be visually transparent. An opaque or cloudy pellet indicates trapped air, moisture, or insufficient grinding, which will cause severe baseline tilting and requires the sample to be remade.

  • Spectral Acquisition: Place the validated pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

Workflow Decision Matrix

G A Sample: N-(4-methylphenyl)hex-4-ynamide B Primary Analytical Objective? A->B C Routine QC & Moisture-Free N-H Analysis B->C Speed & N-H Clarity D Deep Structural Elucidation & Weak C≡C Resolution B->D Trace Alkyne Detection E ATR-FTIR Workflow - No matrix interference - Wavelength-dependent depth C->E F KBr Pellet Workflow - High S/N ratio - Requires strict desiccation D->F

Figure 1: IR spectroscopy method selection matrix for N-(4-methylphenyl)hex-4-ynamide analysis.

Conclusion & Best Practices

For the routine characterization of N-(4-methylphenyl)hex-4-ynamide, ATR-FTIR is the recommended primary technique . Its ability to preserve the integrity of the N-H stretch (3250–3350 cm⁻¹) without the risk of hygroscopic interference makes it invaluable for confirming the presence of the secondary amide.

However, if the analytical goal is to confirm the presence of the internal alkyne (-C≡C-), the KBr Pellet method should be employed as a secondary validation tool. The superior signal-to-noise ratio of true transmission spectroscopy is often required to resolve the weak 2100–2250 cm⁻¹ stretch generated by the asymmetric internal alkyne, provided the matrix is rigorously desiccated to maintain baseline stability.

References

  • Liu, X. "6.3: IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts. URL:[Link]

  • Chemistry Steps. "Interpreting IR Spectra." Chemistry Steps. URL:[Link]

  • Kintek Press. "Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation?" Kintek Solution. URL:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy." Specac. URL:[Link]

Comparative

X-ray crystallography data for N-(4-methylphenyl)hex-4-ynamide confirmation

[label="Phase Solution\n(Intrinsic Ph" Small Molecule X-ray Crystallography Workflow for N-(4-methylphenyl)hex-4-ynamide. Conclusion For the structural confirmation of flexible, light-atom organic molecules like N-(4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Phase Solution\n(Intrinsic Ph"

Small Molecule X-ray Crystallography Workflow for N-(4-methylphenyl)hex-4-ynamide.

Conclusion

For the structural confirmation of flexible, light-atom organic molecules like N-(4-methylphenyl)hex-4-ynamide, both the Bruker D8 Venture and Rigaku XtaLAB Synergy-S provide tier-one performance. The Rigaku system offers a slight throughput advantage for high-volume screening environments due to its fast kappa goniometer and direct-detection detector. Meanwhile, the Bruker system offers unparalleled modularity and an exceptionally intuitive software ecosystem, making it highly reliable for complex structural refinements.

References

  • The University of Queensland. "Small molecule X-ray crystallography." School of Chemistry and Molecular Biosciences. Available at:[Link]

  • BlueScientific. "D8 VENTURE | Single Crystal XRD System." Bruker Crystallography Solutions. Available at:[Link]

  • Stanford University. "XRD: Bruker Single Crystal D8 Venture." Stanford Nano Shared Facilities. Available at:[Link]

Safety & Regulatory Compliance

Safety

N-(4-methylphenyl)hex-4-ynamide proper disposal procedures

As a Senior Application Scientist, I understand that managing niche synthetic intermediates like N-(4-methylphenyl)hex-4-ynamide requires moving beyond generic safety data sheets. To ensure operational safety and regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing niche synthetic intermediates like N-(4-methylphenyl)hex-4-ynamide requires moving beyond generic safety data sheets. To ensure operational safety and regulatory compliance, we must analyze the molecule's structural components—an internal alkyne, an amide linkage, and a lipophilic p-tolyl group—to engineer a self-validating handling and disposal protocol.

The following guide provides the mechanistic reasoning and step-by-step logistical frameworks necessary to safely manage and dispose of this compound, ensuring your laboratory maintains the highest standards of environmental health and safety [1].

Chemical Profiling & Hazard Causality

Before we can safely dispose of a chemical, we must understand why it behaves the way it does. N-(4-methylphenyl)hex-4-ynamide is a synthetic organic compound. While it lacks the acute volatility of small-molecule solvents, its functional groups dictate specific handling precautions:

  • Lipophilic p-Tolyl Group: The aromatic ring increases the molecule's lipophilicity, meaning it can easily penetrate the lipid bilayer of human skin. This necessitates the use of impermeable nitrile or neoprene gloves to prevent systemic absorption [2].

  • Amide Linkage: Amides are generally stable, but under strongly acidic or basic conditions, they can hydrolyze to yield p-toluidine derivatives, which are known skin irritants and potential methemoglobinemia-inducing agents.

  • Internal Alkyne: While more stable than terminal alkynes, the electron-rich triple bond is susceptible to exothermic addition reactions if inadvertently mixed with strong oxidizers (e.g., peroxides, nitric acid).

Table 1: Physicochemical Hazard Profile & Mitigation Strategies
Structural FeatureAssociated HazardCausality / MechanismRequired Mitigation
Aromatic Ring Dermal Toxicity / SensitizationHigh lipophilicity allows rapid transport across the stratum corneum.Double-gloving (Nitrile, >0.11mm thickness); lab coat.
Alkyne Moiety Reactivity with OxidizersPi-bonds act as nucleophiles, leading to exothermic cleavage or oxidation.Strict segregation from halogens, peroxides, and strong acids.
Solid State (Powder) Inhalation HazardAerosolized micro-particles can bypass upper respiratory defenses.Handle exclusively within a certified Class II Fume Hood.

Waste Segregation & Containerization Logic

Proper disposal begins at the point of generation. According to EPA Resource Conservation and Recovery Act (RCRA) guidelines, misclassification of chemical waste is a primary source of laboratory fines and safety incidents [3]. Because N-(4-methylphenyl)hex-4-ynamide contains carbon, hydrogen, nitrogen, and oxygen—but no halogens —it must be routed to the Non-Halogenated Organic Waste stream.

Protocol 1: Routine Waste Containerization

Every step in this protocol is designed to prevent chemical cross-talk and vapor release.

  • Verify Waste Stream Compatibility: Ensure the receiving waste container is strictly designated for "Non-Halogenated Organics." Causality: Mixing this compound with halogenated waste complicates the eventual incineration process and drastically increases disposal costs.

  • Select the Primary Vessel: Use a High-Density Polyethylene (HDPE) or amber glass container. Causality: Low-density plastics can degrade over time when exposed to lipophilic organic compounds, leading to microscopic leaching.

  • Transfer the Material: Using a dedicated anti-static spatula (if solid) or a compatible solvent rinse (e.g., ethanol or ethyl acetate, if in solution), transfer the waste into the container inside a fume hood.

  • Seal and Vent: Cap the container tightly using a PTFE-lined lid. Do not leave funnels in the bottle mouth. Causality: Open funnels allow volatile co-solvents to escape, creating a respiratory hazard and violating EPA open-container regulations[3].

  • Apply Secondary Containment: Place the primary vessel inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

WasteWorkflow Gen 1. Waste Generation N-(4-methylphenyl)hex-4-ynamide Seg 2. Segregation Identify as Non-Halogenated Gen->Seg Analyze structure Cont 3. Containerization HDPE/Glass + Secondary Seg->Cont Ensure compatibility Label 4. RCRA Labeling Affix Hazardous Waste Tag Cont->Label Seal container SAA 5. SAA Storage < 90 Days Accumulation Label->SAA Log entry Disp 6. Final Disposal RCRA Licensed Incineration SAA->Disp EPA manifest

Figure 1: EPA-compliant lifecycle workflow for non-halogenated organic laboratory waste.

Satellite Accumulation Area (SAA) Management

Once containerized, the waste must be stored in a Satellite Accumulation Area (SAA) before final transport [4].

Protocol 2: SAA Compliance and Labeling
  • Affix the Hazardous Waste Label: The moment the first drop or grain of waste enters the container, it must be labeled. Write the full chemical name—"N-(4-methylphenyl)hex-4-ynamide"—along with any co-solvents. Causality: Abbreviations or chemical formulas (e.g., C13H15NO) are strictly prohibited by the EPA because emergency responders cannot quickly decipher them during a crisis.

  • Indicate Hazards: Check the boxes for "Toxic" and "Irritant" on the waste tag. If dissolved in a flammable solvent like ethanol, also check "Ignitable."

  • Monitor Accumulation Limits: Store the waste at or near the point of generation, under the control of the operator. SAA regulations permit storage for up to 90 days (for Large Quantity Generators) or until the container is full [4].

Emergency Spill Response Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination. Because this compound is toxic to aquatic life, it must never be washed down the drain [2].

Protocol 3: Solid/Solution Spill Remediation
  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood sash is lowered if the spill is contained within it, or increase room ventilation if the spill is on the benchtop.

  • Don Emergency PPE: Upgrade to heavy-duty nitrile gloves, safety goggles, and a fitted N95 or P100 particulate respirator if the solid powder has aerosolized.

  • Containment (Solid Spill): Do not use water to clean up the dry powder. Causality: Water will not dissolve this lipophilic compound; it will only spread the material over a larger surface area. Instead, lightly dampen a disposable absorbent pad with isopropanol or ethanol to wipe up the powder, preventing dust generation.

  • Containment (Solution Spill): If the compound is dissolved in an organic solvent, surround the spill with an inert chemical absorbent (e.g., diatomaceous earth or vermiculite).

  • Decontamination: Scrub the affected surface with a detergent solution, followed by an alcohol wipe, to break down any residual lipophilic film.

  • Disposal of Spill Materials: Collect all contaminated wipes, gloves, and absorbents. Place them in a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Spill Debris contaminated with N-(4-methylphenyl)hex-4-ynamide." Route this to the solid hazardous waste stream for incineration.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.
  • LookChem. p-Toluidine Safety Data and Hazard Properties.
  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
Handling

Personal protective equipment for handling N-(4-methylphenyl)hex-4-ynamide

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates requires moving beyond basic compliance and understanding the causality behind our safety protocols. N-(4-methylphenyl)hex-4-ynam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates requires moving beyond basic compliance and understanding the causality behind our safety protocols. N-(4-methylphenyl)hex-4-ynamide is a specialized organic compound featuring a p-tolyl (4-methylphenyl) moiety coupled with an alkynyl amide tail. Because it is a novel or uncharacterized synthetic chemical, we must operate under the assumption that it possesses high acute and chronic toxicity[1].

This guide provides a self-validating, structurally-grounded operational framework for researchers and drug development professionals handling this compound.

Structural Risk Assessment: The "Why" Behind the PPE

We do not select Personal Protective Equipment (PPE) arbitrarily; we select it based on the molecular liabilities of the compound.

  • The p-Tolyl Moiety: Derivatives of p-toluidine are highly lipophilic, meaning they can easily bypass the skin's lipid bilayer. If absorbed, aromatic amines and their derivatives carry risks of skin sensitization, systemic toxicity, and potential methemoglobinemia. This dictates the absolute necessity of robust dermal barriers.

  • The Alkynyl Amide Tail: While amide bonds are generally stable, the terminal/internal alkyne introduces potential reactivity. Furthermore, as a synthetic powder, it poses a severe inhalation hazard. Fine organic powders can aerosolize due to static charge during weighing, making respiratory and mucosal protection critical[2].

RiskAssessment Chem N-(4-methylphenyl)hex-4-ynamide (Novel Synthetic Intermediate) Alert1 Structural Alert: p-Tolyl Moiety (Lipophilic) Chem->Alert1 Alert2 Structural Alert: Alkynyl Amide (Powder Aerosolization) Chem->Alert2 Haz1 Risk: Rapid Dermal Absorption & Sensitization Alert1->Haz1 Haz2 Risk: Inhalation Hazard & Mucous Membrane Irritation Alert2->Haz2 PPE1 Control: Double Nitrile Gloving & FR Lab Coat Haz1->PPE1 PPE2 Control: Chemical Fume Hood & ANSI Z87.1 Goggles Haz2->PPE2

Fig 1. Structural risk assessment and corresponding PPE selection pathway.

Mandatory PPE Matrix

Based on the National Research Council's guidelines for handling chemicals of unknown toxicity[3], the following PPE matrix is mandatory for all laboratory personnel handling N-(4-methylphenyl)hex-4-ynamide.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile or Neoprene gloves (min 4 mil thickness).Prevents dermal absorption of lipophilic p-tolyl derivatives. Double gloving provides a fail-safe against micro-tears during mechanical manipulation.
Eye/Face Protection ANSI Z87.1-compliant safety goggles.Protects ocular mucosa from aerosolized powders and potential solvent splashes during reconstitution[1].
Body Protection Flame-resistant (FR) lab coat, long pants, closed-toe non-porous shoes.Shields against accidental spills. FR material is required if the compound will be reconstituted in flammable organic solvents (e.g., EtOAc, DCM).
Respiratory & Engineering Chemical Fume Hood (Face velocity 80-100 fpm).Mitigates inhalation risks. Novel compounds must never be weighed or manipulated on an open benchtop[3].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must be verifiable. Do not proceed to the next step unless the previous step's safety criteria are met.

Workflow S1 1. Environmental Verification S2 2. PPE Donning S1->S2 S3 3. Static-Free Weighing S2->S3 S4 4. Solvent Reconstitution S3->S4 S5 5. Decontamination & Disposal S4->S5

Fig 2. Step-by-step operational workflow for handling novel synthetic amides.

Step-by-Step Methodology:
  • Environmental Verification: Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of any incompatible materials (e.g., strong oxidizers, strong acids).

  • PPE Donning: Inspect all gloves for degradation. Don the inner pair of nitrile gloves, put on the FR lab coat (ensuring cuffs cover the inner gloves), and then don the outer pair of nitrile gloves. Equip ANSI Z87.1 goggles.

  • Static-Free Weighing: Organic amides often carry a static charge, causing the powder to "jump" and aerosolize. Use an anti-static gun (ionizer) on the weighing boat and spatula before transferring the N-(4-methylphenyl)hex-4-ynamide. Weigh the material exclusively inside the fume hood using a draft shield.

  • Reconstitution (If applicable): If preparing a stock solution for biological assays, add the solvent (e.g., DMSO) slowly down the side of the vial to prevent powder displacement. Cap the vial tightly before removing it from the fume hood.

  • Decontamination: Wipe down the analytical balance, spatulas, and hood surface with a solvent that solubilizes the compound (e.g., 70% isopropanol or ethanol), followed by a secondary wipe with mild soap and water to remove residual organics.

Spill Response and Disposal Plan

In the event of a spill, standard operating procedures for hazardous materials must be enacted immediately[2].

  • Solid Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Gently cover the spilled powder with damp absorbent pads (using water or a mild solvent depending on reactivity) to suppress dust. Carefully scoop the pads and powder into a hazardous waste container.

  • Liquid Spill (Reconstituted Compound): Surround the spill with chemical absorbent booms to prevent spreading. Apply universal chemical absorbent pads over the spill.

  • Waste Disposal: All contaminated consumables (outer gloves, weigh boats, pipette tips, and spill cleanup materials) must be placed in a leak-proof secondary containment vessel[1]. Label the container clearly as: "Hazardous Organic Waste - Contains N-(4-methylphenyl)hex-4-ynamide (p-Tolyl Amide Derivative) - Suspected Toxic." Do not mix with general aqueous or incompatible reactive waste.

References[3] Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf

Source: National Institutes of Health (NIH) URL:[Link][2] Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link][1] Title: Novel Chemicals with Unknown Hazards SOP Source: Texas Woman's University (TWU) URL:[Link]

Sources

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